Product packaging for Allyl-but-2-ynyl-amine(Cat. No.:)

Allyl-but-2-ynyl-amine

Cat. No.: B15364025
M. Wt: 109.17 g/mol
InChI Key: LIIACOIRPHMPON-UHFFFAOYSA-N
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Description

Allyl-but-2-ynyl-amine is a useful research compound. Its molecular formula is C7H11N and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B15364025 Allyl-but-2-ynyl-amine

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N-prop-2-enylbut-2-yn-1-amine

InChI

InChI=1S/C7H11N/c1-3-5-7-8-6-4-2/h4,8H,2,6-7H2,1H3

InChI Key

LIIACOIRPHMPON-UHFFFAOYSA-N

Canonical SMILES

CC#CCNCC=C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of N-allyl-N-(but-2-yn-1-yl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the novel secondary amine, N-allyl-N-(but-2-yn-1-yl)amine. Due to the absence of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and established spectroscopic principles for similar chemical structures. Furthermore, this guide outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers synthesizing and characterizing this or analogous molecules.

Predicted Spectroscopic Data

The structure of N-allyl-N-(but-2-yn-1-yl)amine contains several key functional groups that will give rise to characteristic spectroscopic signals: a secondary amine (N-H), an allyl group (-CH₂-CH=CH₂), and a but-2-ynyl group (-CH₂-C≡C-CH₃). The following tables summarize the predicted spectroscopic data for this molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-a (N-H)0.8 - 2.0Broad Singlet1H
H-b (-CH₃)~1.8Triplet3H
H-c (-CH₂-C≡C)~3.3Quartet2H
H-d (-N-CH₂-CH=)~3.2Doublet2H
H-e (=CH₂)5.1 - 5.3Multiplet2H
H-f (-CH=)5.8 - 6.0Multiplet1H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Carbons in different chemical environments will resonate at different frequencies.[1][2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-CH₃)~3
C-2 (-C≡C-)~75
C-3 (-C≡C-)~80
C-4 (-CH₂-C≡C)~40
C-5 (-N-CH₂-CH=)~50
C-6 (-CH=)~135
C-7 (=CH₂)~117
Predicted IR Spectroscopy Data

The infrared spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.[3][4][5][6][7]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300 - 3500Weak to Medium
C-H Stretch (sp³)2850 - 3000Medium to Strong
C-H Stretch (sp²)3010 - 3100Medium
C≡C Stretch (Internal Alkyne)2100 - 2260Weak or Absent
C=C Stretch (Alkene)1640 - 1680Medium
N-H Bend (Secondary Amine)1550 - 1650Medium
C-N Stretch1020 - 1250Medium
=C-H Bend (Alkene)910 - 990Strong
Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-allyl-N-(but-2-yn-1-yl)amine (C₇H₁₁N), the molecular weight is 109.17 g/mol .

Analysis Predicted m/z Value Interpretation
Molecular Ion (M⁺)109Molecular weight of the compound. As per the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[5][6]
α-cleavage (loss of allyl radical)68Fragmentation resulting from the cleavage of the C-N bond adjacent to the allyl group.
α-cleavage (loss of butynyl radical)54Fragmentation resulting from the cleavage of the C-N bond adjacent to the butynyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel amine like N-allyl-N-(but-2-yn-1-yl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • N-allyl-N-(but-2-yn-1-yl)amine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

  • Dissolve the accurately weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • To confirm the N-H proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6][7]

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS (0 ppm).

  • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

  • N-allyl-N-(but-2-yn-1-yl)amine sample (a few drops for liquid, a few milligrams for solid)

Procedure (using ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

  • Process the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Direct infusion or Gas Chromatography (GC) inlet system

  • N-allyl-N-(but-2-yn-1-yl)amine sample (typically in solution at a low concentration)

Procedure (using GC-MS):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject the sample into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.

  • The sample is ionized in the ion source (typically at 70 eV for EI).

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Alkylamines often undergo a characteristic α-cleavage.[5][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow Synthesis Synthesis of N-allyl-N-(but-2-yn-1-yl)amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Pure Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive spectroscopic analysis of N-allyl-N-(but-2-yn-1-yl)amine and standardized protocols for its experimental characterization. The presented data tables and methodologies offer a foundational reference for researchers working on the synthesis and analysis of this and related nitrogen-containing compounds. The successful acquisition and interpretation of NMR, IR, and MS data are crucial for the unambiguous confirmation of the molecular structure and purity, which are essential steps in chemical research and drug development.

References

An In-depth Technical Guide on the Molecular Geometry and Conformational Analysis of Allyl-but-2-ynyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the conformational analysis and molecular geometry of Allyl-but-2-ynyl-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the key experimental and computational approaches for characterizing the three-dimensional structure and dynamic behavior of this molecule.

Introduction to Molecular Geometry

This compound possesses a flexible structure characterized by several key features that dictate its overall geometry and conformational landscape. The molecule comprises an allyl group with sp² hybridized carbons in a trigonal planar arrangement and a but-2-ynyl group containing sp hybridized carbons with a linear geometry. The central nitrogen atom, being a secondary amine, exhibits a trigonal pyramidal geometry due to the presence of a lone pair of electrons.

The molecular structure is defined by rotations around the single bonds, primarily the C-C and C-N bonds. These rotations give rise to various conformers with different spatial arrangements of the allyl and but-2-ynyl moieties. Understanding the preferred conformations is crucial for elucidating the molecule's reactivity, intermolecular interactions, and potential biological activity.

Conformational Analysis

The conformational landscape of this compound is determined by the relative energies of its possible conformers. These energies are influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions. The rotation around the C-N and C-C single bonds leads to a complex potential energy surface with several local minima corresponding to stable conformers.

Key rotational bonds that dictate the conformational isomers are:

  • Allyl group: Rotation around the C-C single bond.

  • But-2-ynyl group: Rotation around the C-C single bond.

  • Amine linkage: Rotations around the N-C bonds of both substituents.

Allylic strain, a type of steric strain involving substituents on an allylic system, can also influence the conformational preferences.[1]

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for a thorough conformational analysis.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles. Analysis of vicinal coupling constants (³J) using the Karplus equation can provide information about the torsional angles between adjacent protons, thus helping to deduce the preferred conformation. The hydrogens on the carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm.[2] The N-H proton signal can be broad and its chemical shift is concentration-dependent; its disappearance upon D₂O exchange confirms its identity.[2][3]

  • ¹³C NMR Spectroscopy: The chemical shifts of carbon atoms provide information about the hybridization and electronic environment. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[2]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure and relative orientation of the substituents.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data using appropriate software. Integrate proton signals, determine chemical shifts, and measure coupling constants. Analyze cross-peaks in 2D spectra to establish connectivity and spatial proximities.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to the molecular conformation.

  • N-H Stretch: A secondary amine will show a single, weak absorption band in the region of 3350-3310 cm⁻¹.[3][4][5]

  • C≡C Stretch: The internal alkyne will exhibit a weak to medium stretching vibration around 2260-2190 cm⁻¹.

  • C=C Stretch: The alkene C=C stretch will appear in the 1680-1640 cm⁻¹ region.[6]

  • C-N Stretch: The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ range.[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

3.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the molecular geometry in the solid state, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound or a suitable salt derivative from an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental studies for exploring the conformational landscape.

Workflow for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with MMFF or OPLS force fields) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and frequency calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Analysis of Results: Analyze the relative energies of the optimized conformers to determine their populations at a given temperature. Compare the calculated geometric parameters (bond lengths, angles, dihedrals) and spectroscopic properties (NMR chemical shifts, IR frequencies) with experimental data to validate the computational model.

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clearly structured tables for easy comparison.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift Range (ppm) Multiplicity
=CH₂ 5.0 - 5.3 d, d
-CH= 5.7 - 6.0 m
-CH₂- (allyl) 3.2 - 3.4 d
-CH₂- (butynyl) 3.3 - 3.5 q
≡C-CH₃ 1.8 - 2.0 t

| N-H | 0.5 - 5.0 | br s |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift Range (ppm)
=CH₂ 115 - 120
-CH= 130 - 135
-CH₂- (allyl) 50 - 55
-CH₂- (butynyl) 35 - 40
-C≡ 75 - 85
≡C- 70 - 80

| ≡C-CH₃ | 3 - 5 |

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Mode Expected Frequency (cm⁻¹)
N-H Stretch 3350 - 3310 (weak)
C-H (sp²) Stretch 3100 - 3010
C-H (sp³) Stretch 2960 - 2850
C≡C Stretch 2260 - 2190 (weak)
C=C Stretch 1680 - 1640
N-H Bend 1650 - 1580

| C-N | Stretch | 1250 - 1020 |

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product allyl_bromide Allyl Bromide reaction Nucleophilic Substitution allyl_bromide->reaction but2ynylamine But-2-yn-1-amine but2ynylamine->reaction product This compound reaction->product

Caption: A possible synthetic route to this compound.

Diagram 2: Conformational Analysis Workflow

G cluster_computational Computational cluster_experimental Experimental cluster_analysis Analysis conf_search Conformational Search (Molecular Mechanics) dft DFT Optimization & Energy Calculation conf_search->dft comp_spectra Predict Spectroscopic Properties dft->comp_spectra comparison Comparison & Structure Elucidation comp_spectra->comparison synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography synthesis->xray nmr->comparison ir->comparison xray->comparison

Caption: Integrated workflow for conformational analysis.

Diagram 3: Key Rotatable Bonds

Caption: Rotatable bonds defining the conformation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Allyl-but-2-ynyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel secondary amine, Allyl-but-2-ynyl-amine. This document outlines a plausible synthetic route based on established chemical principles, alongside predicted analytical data to aid in its identification and purification. The information presented is intended to serve as a foundational resource for researchers interested in the synthesis of novel propargylamines and their potential applications in medicinal chemistry and drug development.

Introduction

Propargylamines are a significant class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1] Their derivatives have shown promise in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2] The presence of both an alkyne and an amine functional group allows for diverse chemical modifications, making them valuable intermediates in medicinal chemistry.[3][4] This guide focuses on the synthesis and characterization of a specific propargylamine, this compound, which incorporates an additional reactive allyl group.

Proposed Synthesis of this compound

A straightforward and commonly employed method for the synthesis of N-substituted amines is the N-alkylation of a primary amine with an appropriate alkyl halide.[5] For the synthesis of this compound, a proposed route involves the reaction of allylamine with 1-bromo-2-butyne in the presence of a suitable base to neutralize the hydrogen bromide byproduct.

Reaction Scheme:

Experimental Protocol: N-Alkylation of Allylamine

This protocol is a proposed method and may require optimization.

Materials:

  • Allylamine (C₃H₇N)

  • 1-Bromo-2-butyne (C₄H₅Br)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask, followed by allylamine (1.2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add 1-bromo-2-butyne (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow reagents Allylamine 1-Bromo-2-butyne K₂CO₃ Acetonitrile reaction N-Alkylation Reaction (Reflux) reagents->reaction 1. workup Aqueous Workup (Extraction & Washing) reaction->workup 2. purification Purification (Column Chromatography) workup->purification 3. product This compound purification->product 4.

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

The following sections detail the predicted analytical data for the characterization of the target compound based on the known spectral properties of its constituent functional groups and related molecules.[2][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.9ddt1H-CH=CH₂
~ 5.2dd1H-CH=CH₂ (trans)
~ 5.1dd1H-CH=CH₂ (cis)
~ 3.3d2H-NH-CH₂-CH=
~ 3.2q2H-NH-CH₂-C≡
~ 1.8t3H-C≡C-CH₃
~ 1.5br s1H-NH-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 135-C H=CH₂
~ 117-CH=C H₂
~ 80-CH₂-C ≡C-
~ 75-C≡C -CH₃
~ 52-NH-C H₂-CH=
~ 40-NH-C H₂-C≡
~ 4-C≡C-C H₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine, alkene, and alkyne functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3300 - 3400Weak-MediumN-HStretch
~ 3080Medium=C-HStretch
~ 2920MediumC-H (sp³)Stretch
~ 2240Weak-C≡C-Stretch (Internal Alkyne)
~ 1645MediumC=CStretch
~ 1430Medium-CH₂-Bend
~ 990, 915Strong=C-HBend (Out-of-plane)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
109[M]⁺ (Molecular Ion)
108[M-H]⁺
94[M-CH₃]⁺
82[M-C₂H₃]⁺
68[M-C₃H₅]⁺

Applications in Medicinal Chemistry

Propargylamines are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds which are of significant interest in drug discovery.[1] The presence of both an allyl and a butynyl group in this compound offers multiple points for further chemical elaboration, making it a potentially valuable scaffold for the generation of compound libraries for high-throughput screening.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound are unknown, propargylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[10] The structural features of this compound suggest it could be investigated for similar activities.

SignalingPathway cluster_0 Potential Application in Neuropharmacology Propargylamine This compound (or derivative) MAO Monoamine Oxidase (MAO) Propargylamine->MAO Inhibition Neurotransmitters Neurotransmitter Metabolism MAO->Neurotransmitters Regulates TherapeuticEffect Potential Therapeutic Effect (e.g., in Neurodegenerative Disease) Neurotransmitters->TherapeuticEffect Impacts

Caption: Potential role of propargylamines in neuropharmacology.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed N-alkylation method offers a viable route to this novel compound. The predicted spectral data serves as a reference for its identification and purity assessment. The unique combination of reactive functional groups in this compound makes it an attractive candidate for further investigation in the development of new therapeutic agents and chemical probes. Researchers are encouraged to use this guide as a starting point for the practical synthesis and exploration of the chemical and biological properties of this and related molecules.

References

Physical properties of N-allylpropargylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allylpropargylamine, systematically known as N-prop-2-ynylprop-2-en-1-amine, is a secondary amine containing both an allyl and a propargyl group. Its unique bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a monomer in polymer chemistry. An understanding of its physical properties is crucial for its effective use in research and development, including for reaction setup, purification, and storage.

This technical guide provides available data on the physical properties of N-allylpropargylamine and details the standard experimental protocols for their determination.

Core Physical Properties

PropertyValueSource
Molecular Formula C₆H₉N-
Molecular Weight 95.14 g/mol PubChem
CAS Number 42268-68-8PubChem
IUPAC Name N-prop-2-ynylprop-2-en-1-aminePubChem
Synonyms Allylpropargylamine, N-(2-Propynyl)-2-propen-1-aminePubChem

Note: The table presents computed and identifying information. Experimental boiling point and density are not cited in the searched literature.

Experimental Protocols for Physical Property Determination

Given the absence of readily available experimental data, this section details the standard methodologies for determining the boiling point and density of a liquid amine like N-allylpropargylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, several methods are suitable.

1. Simple Distillation Method:

This method is appropriate for determining the boiling point of a relatively pure liquid sample.

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The N-allylpropargylamine sample (typically >5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

    • The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask leading to the condenser.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of N-allylpropargylamine is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The Thiele tube is heated gently at the side arm.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, a vibrating tube densimeter provides highly accurate measurements.

  • Apparatus: A calibrated vibrating tube densimeter.

  • Procedure:

    • The instrument is calibrated using fluids of known density, such as dry air and deionized water.

    • The N-allylpropargylamine sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-shaped tube containing the sample.

    • The density is calculated automatically by the instrument based on the oscillation period and the calibration constants.

    • The temperature of the measurement is precisely controlled by the instrument and must be recorded.

Visualizations

Synthesis of N-Allylpropargylamine

The following diagram illustrates a typical synthetic route to N-allylpropargylamine.

G Synthesis of N-Allylpropargylamine propargylamine Propargylamine reaction N-Alkylation Reaction propargylamine->reaction allyl_bromide Allyl Bromide allyl_bromide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Purification reaction->workup Crude Product product N-Allylpropargylamine workup->product Purified Product G Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_method Select Method (e.g., Thiele Tube) bp_setup Apparatus Setup bp_method->bp_setup bp_measurement Heating & Observation bp_setup->bp_measurement bp_data Record Boiling Point & Pressure bp_measurement->bp_data density_instrument Vibrating Tube Densimeter density_calibration Instrument Calibration density_instrument->density_calibration density_measurement Sample Injection & Measurement density_calibration->density_measurement density_data Record Density & Temperature density_measurement->density_data start N-Allylpropargylamine Sample start->bp_method start->density_instrument

Solubility of Allyl-but-2-ynyl-amine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Allyl-but-2-ynyl-amine in Organic Solvents

Disclaimer: No experimental solubility data for this compound has been published in the peer-reviewed literature to date. The information presented in this guide is based on established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds. The provided experimental protocols are standardized methods for determining solubility.

Introduction

This compound is a secondary amine featuring both an allyl and a but-2-ynyl functional group. Its unique structure, combining the reactivity of an amine with the functionalities of an alkene and an alkyne, makes it a molecule of interest in synthetic chemistry, materials science, and potentially as a building block in drug development. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation.

This technical guide provides a comprehensive theoretical assessment of the solubility of this compound across a range of common organic solvents. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, offering a practical framework for researchers.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound (C₇H₁₁N) contains:

  • A polar secondary amine group (-NH-) : This group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair).

  • Nonpolar hydrocarbon moieties : The molecule consists of a seven-carbon backbone (a three-carbon allyl group and a four-carbon butynyl group), which imparts significant nonpolar, hydrophobic character.

Based on this structure, the following solubility profile is predicted:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Alkenes and alkynes are generally soluble in nonpolar organic solvents.[1][2][3] The substantial hydrocarbon portion of this compound is expected to interact favorably with these solvents through London dispersion forces, leading to high solubility or miscibility.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess dipoles and can act as hydrogen bond acceptors. The polar amine group of the solute can engage in dipole-dipole interactions and hydrogen bonding with these solvents. Consequently, high solubility is anticipated in this class of solvents. Aliphatic amines generally show significant solubility in polar organic solvents.[4][5]

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in various organic solvents. This data is for estimation purposes and should be confirmed experimentally.

SolventSolvent TypePredicted Solubility
HexaneNonpolarHigh / Miscible
TolueneNonpolar (Aromatic)High / Miscible
Diethyl EtherWeakly PolarHigh / Miscible
ChloroformWeakly PolarHigh / Miscible
Ethyl AcetatePolar AproticHigh / Miscible
AcetonePolar AproticHigh / Miscible
Tetrahydrofuran (THF)Polar AproticHigh / Miscible
AcetonitrilePolar AproticHigh / Miscible
Dimethyl Sulfoxide (DMSO)Polar AproticHigh / Miscible
MethanolPolar ProticHigh / Miscible
EthanolPolar ProticHigh / Miscible
WaterPolar ProticLow / Sparingly Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols adaptable for this compound.

Method 1: Gravimetric Shake-Flask Method

This method determines the equilibrium solubility and is considered a gold standard for accuracy.[8][9]

4.1.1 Principle An excess amount of the solute is agitated in a solvent for an extended period to achieve equilibrium, forming a saturated solution. A known volume of the saturated solution is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

4.1.2 Materials and Equipment

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance (±0.01 mg)

  • Calibrated volumetric pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

4.1.3 Procedure

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of an undissolved phase.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the vial to rest at the set temperature for at least 2 hours to allow undissolved material to settle.

  • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a calibrated pipette, ensuring no undissolved material is transferred. For accuracy, filter the supernatant through a syringe filter compatible with the solvent.

  • Transfer the clear filtrate to a pre-weighed, clean, and dry evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is achieved.[10]

4.1.4 Calculation

  • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

  • Solubility (g/L) = (Mass of solute in g) / (Volume of filtrate in L)

Method 2: UV-Visible Spectrophotometry

This method is suitable for high-throughput screening and requires the solute to possess a UV-absorbing chromophore.[11][12]

4.2.1 Principle The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve, according to the Beer-Lambert Law.

4.2.2 Materials and Equipment

  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • Quartz cuvettes or UV-transparent microplates

  • All materials listed in section 4.1.2

4.2.3 Procedure

  • Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of standards (at least 5 concentrations).

    • Measure the absorbance of each standard at λ_max.

    • Plot absorbance versus concentration and determine the linear regression equation.

  • Prepare and Analyze Saturated Solution:

    • Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.

    • Dilute the filtrate with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at λ_max.

  • Calculation

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially for complex mixtures or compounds with poor UV absorbance (if an appropriate detector is used).[13][14]

4.3.1 Principle The concentration of the solute in a saturated solution is quantified by separating it from any impurities on an HPLC column and measuring the detector response against a calibration curve.

4.3.2 Materials and Equipment

  • HPLC system with a suitable detector (e.g., UV, MS, ELSD)

  • Appropriate HPLC column and mobile phase

  • All materials listed in section 4.1.2

4.3.3 Procedure

  • Develop an HPLC Method: Develop a method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector settings.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

  • Prepare and Analyze Saturated Solution:

    • Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.

    • Dilute the filtrate with a known factor to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Multiply by the dilution factor to find the final solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

Solubility_Workflow Solubility Determination Workflow for a Novel Compound start Start: This compound predict Theoretical Prediction (Based on Structure) start->predict choose_method Select Experimental Method predict->choose_method gravimetric Gravimetric Method (High Accuracy) choose_method->gravimetric Accuracy Needed analytical Analytical Method (High Throughput/Sensitivity) choose_method->analytical Throughput/ Sensitivity Needed g_step1 Prepare Saturated Solution (Excess Solute + Solvent) gravimetric->g_step1 g_step2 Equilibrate (24-48h at constant T) g_step1->g_step2 g_step3 Isolate Supernatant (Filter/Centrifuge) g_step2->g_step3 g_step4 Evaporate Solvent g_step3->g_step4 g_step5 Weigh Residue g_step4->g_step5 analysis Data Analysis Calculate Concentration g_step5->analysis a_step1 Develop Assay (Calibration Curve) analytical->a_step1 a_step2 Prepare Saturated Solution & Isolate Supernatant a_step1->a_step2 a_step3 Dilute Sample a_step2->a_step3 a_step4 Measure Response (Absorbance / Peak Area) a_step3->a_step4 a_step4->analysis end End: Quantitative Solubility Value analysis->end

Caption: Logical workflow for solubility determination.

References

Quantum Chemical Calculations for Allyl-but-2-ynyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allyl-but-2-ynyl-amine is a secondary amine featuring two reactive functional groups: an allyl group and a butynyl group. This combination makes it a molecule of interest for synthetic chemistry, materials science, and as a potential pharmacophore. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for harnessing its potential. This technical guide outlines the theoretical framework for a comprehensive investigation of this compound using quantum chemical calculations, complemented by protocols for experimental synthesis and validation.

Introduction to this compound

This compound (C₇H₁₁N) is an organic molecule characterized by the presence of a prop-2-en-1-yl (allyl) group and a but-2-yn-1-yl group attached to a central nitrogen atom. The allyl group is a versatile building block in organic synthesis, while the alkyne moiety is known for its utility in click chemistry and as a component in various bioactive compounds. The unique electronic and structural properties conferred by these unsaturated groups make a detailed theoretical and experimental analysis essential for predicting its behavior and designing applications.

Quantum chemical calculations provide invaluable insights into molecular properties at the atomic level, including stable conformations, vibrational frequencies (IR spectra), and electronic characteristics (e.g., reactivity sites, orbital energies). This guide details the computational methodologies and experimental protocols necessary for a thorough characterization of this compound.

Molecular Properties

A foundational step in any computational study is the definition of the molecule's basic properties. The table below summarizes the key identifiers for this compound.

PropertyValue
Molecular Formula C₇H₁₁N
Molecular Weight 109.17 g/mol
Canonical SMILES CC#CCNCC=C
InChI Key (Generated upon structure validation)
Functional Groups Secondary Amine, Alkene, Alkyne
Physical State (Predicted) Liquid at STP

Quantum Chemical Computational Methodology

A robust computational study of this compound involves a multi-step workflow to determine its structural, vibrational, and electronic properties.

Software and Theoretical Level

The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for a molecule of this size.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable choice for general-purpose calculations. For more refined energy calculations, a range-separated functional like M06-2X could be employed.

  • Basis Set: The Pople-style basis set 6-311+G(d,p) is recommended. It includes diffuse functions (+) to accurately describe the lone pair on the nitrogen and polarization functions (d,p) to account for the anisotropic electron distribution in the π-systems.

Computational Workflow

The logical flow of the computational investigation is depicted below.

G cluster_input Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Validation start Define Molecular Structure (this compound) method Select Method: DFT (B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation elec_prop Electronic Properties (HOMO/LUMO, MEP, NBO) reactivity Analyze Reactivity (Orbital Gaps, Potential Maps) elec_prop->reactivity validation->elec_prop spectra Predict IR/Raman Spectra validation->spectra comparison Compare with Experimental Data spectra->comparison reactivity->comparison

Computational workflow for quantum chemical analysis.

Predicted Data and Analysis (Illustrative)

The following tables present the kind of quantitative data that would be generated from the proposed calculations. The values are illustrative and serve as a template for presenting results.

Table 1: Predicted Geometric Parameters (Optimized Structure)
ParameterBond/AnglePredicted Value
Bond Length C≡C~1.21 Å
C=C~1.34 Å
C-N (Allyl)~1.46 Å
C-N (Butynyl)~1.47 Å
N-H~1.01 Å
Bond Angle C-N-C~114°
C-C≡C~178°
Table 2: Key Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch~3350 cm⁻¹Stretching of the amine N-H bond
C-H Stretch (sp)~3300 cm⁻¹Stretching of the acetylenic C-H bond
C-H Stretch (sp²)~3080 cm⁻¹Stretching of the vinylic C-H bonds
C≡C Stretch ~2240 cm⁻¹ Characteristic alkyne stretch
C=C Stretch ~1645 cm⁻¹ Characteristic alkene stretch
N-H Bend~1580 cm⁻¹Bending (scissoring) of the N-H bond
Table 3: Predicted Electronic Properties
PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ~ 0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ~ 7.3 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment ~ 1.2 DebyeMeasures the molecule's overall polarity.
NBO Charge on N ~ -0.45 eNatural Bond Orbital charge, indicating the nucleophilic nature of the nitrogen atom.

Experimental Synthesis and Validation

Theoretical predictions must be validated by experimental data. A plausible synthetic route and standard characterization protocols are detailed below.

Synthesis Protocol: Nucleophilic Substitution

A common method for synthesizing secondary amines is the alkylation of a primary amine. Here, allylamine can be reacted with 1-bromo-2-butyne.

Materials:

  • Allylamine (1.2 equivalents)

  • 1-Bromo-2-butyne (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base

  • Acetonitrile (CH₃CN) as the solvent

  • Diethyl ether and saturated sodium bicarbonate solution for workup

Procedure:

  • To a solution of allylamine in acetonitrile, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-bromo-2-butyne dropwise to the stirred suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove K₂CO₃.

  • Evaporate the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product using flash column chromatography.

G allylamine Allylamine (Nucleophile) reagents K₂CO₃, CH₃CN allylamine->reagents bromobutyne 1-Bromo-2-butyne (Electrophile) bromobutyne->reagents product This compound reagents->product Sₙ2 Reaction side_product KBr + KHCO₃ product->side_product Byproducts

Synthetic pathway for this compound.
Experimental Characterization Protocols

  • FT-IR Spectroscopy:

    • Sample Preparation: A small drop of the purified liquid product is placed between two sodium chloride (NaCl) plates to form a thin film.

    • Analysis: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum should be compared with the predicted frequencies (Table 2), looking for characteristic peaks of C≡C (~2240 cm⁻¹), C=C (~1645 cm⁻¹), and N-H (~3350 cm⁻¹) stretches.

  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, will be used to confirm the molecular structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion. The result should confirm the calculated molecular weight of 109.17 g/mol .

Potential Applications and Reactivity Pathways

The dual functionality of this compound opens up several avenues for its use. The amine can act as a nucleophile or base, while the unsaturated groups can undergo various addition and coupling reactions. For instance, in a biological context, the amine could interact with acidic residues in an enzyme's active site, forming hydrogen bonds or salt bridges.

G cluster_interactions Potential Interactions molecule This compound enzyme Enzyme Active Site h_bond Hydrogen Bonding (Amine N-H) enzyme->h_bond Asp/Glu Residue pi_stack π-π Stacking (Allyl/Butynyl) enzyme->pi_stack Phe/Tyr Residue covalent Covalent Inhibition (via Michael Addition) enzyme->covalent Cys Residue

Conceptual model of molecular interactions in a biological system.

Conclusion

The comprehensive study of this compound, integrating quantum chemical calculations with empirical synthesis and characterization, provides a powerful approach to understanding and utilizing this versatile molecule. The theoretical data on geometry, electronic structure, and vibrational spectra serve as a predictive guide for experimental work, while experimental results provide the necessary validation for the computational models. This synergistic strategy is fundamental to modern chemical research and is essential for the rational design of new molecules in drug discovery and materials science.

A Technical Guide to the Thermochemical Profile of N-allyl-N-(but-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of N-allyl-N-(but-2-yn-1-yl)amine. Due to a lack of publicly available experimental data for this specific compound, this guide focuses on the established experimental and computational protocols for characterizing the thermochemistry of secondary amines. Detailed descriptions of combustion calorimetry for determining the standard enthalpy of formation, differential scanning calorimetry for heat capacity and phase change enthalpies, and computational chemistry for a theoretical estimation of thermochemical data are presented. This whitepaper aims to equip researchers with the necessary theoretical framework and practical considerations for obtaining the thermochemical data for N-allyl-N-(but-2-yn-1-yl)amine and related molecules, which is crucial for reaction modeling, safety analysis, and process design in drug development and chemical synthesis.

Introduction

N-allyl-N-(but-2-yn-1-yl)amine is a secondary amine containing both an allyl and a butynyl functional group. The thermochemical properties of this molecule, such as its standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are essential for a variety of applications in chemical research and development. This data is critical for predicting the thermodynamics of reactions, designing safe and efficient chemical processes, and understanding the molecule's stability.

As of the date of this publication, specific experimental thermochemical data for N-allyl-N-(but-2-yn-1-yl)amine are not available in the public domain. Therefore, this technical guide provides a detailed overview of the standard methodologies that can be employed to determine these crucial parameters. The following sections will detail both experimental and computational approaches applicable to this and similar organic molecules.

Data Presentation

While specific quantitative data for N-allyl-N-(but-2-yn-1-yl)amine is not available, the following tables outline the key thermochemical parameters that would be determined through the methodologies described in this guide. These tables serve as a template for the presentation of data once it is obtained.

Table 1: Enthalpy and Gibbs Free Energy of Formation

ParameterSymbolValue (kJ/mol)Method
Standard Enthalpy of Formation (gas)ΔfH°(g)To be determinedCombustion Calorimetry / Computational
Standard Enthalpy of Formation (liquid)ΔfH°(l)To be determinedCombustion Calorimetry / Computational
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)To be determinedComputational

Table 2: Entropy and Heat Capacity

ParameterSymbolValue (J/mol·K)Method
Standard Molar Entropy (gas)S°(g)To be determinedComputational
Molar Heat Capacity (gas)Cp(g)To be determinedDSC / Computational
Molar Heat Capacity (liquid)Cp(l)To be determinedDSC / Computational

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of N-allyl-N-(but-2-yn-1-yl)amine (typically in a gelatin capsule for liquids) is placed in the sample holder of the calorimeter bomb. A known length of ignition wire is connected to the electrodes, with a portion in contact with the sample.

  • Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion and Data Acquisition: The sample is ignited by passing an electric current through the wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature change (ΔT). Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere. The standard enthalpy of combustion (ΔcH°) is then calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is determined using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample place_in_bomb Place in Bomb weigh_sample->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize ignite Ignite Sample pressurize->ignite measure_temp Measure ΔT ignite->measure_temp calc_q Calculate Heat Released (q) measure_temp->calc_q calc_delta_h_c Calculate ΔcH° calc_q->calc_delta_h_c calc_delta_h_f Calculate ΔfH° via Hess's Law calc_delta_h_c->calc_delta_h_f computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis build_molecule Build 3D Structure choose_method Choose DFT Functional and Basis Set build_molecule->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc get_energies Extract Electronic and Thermal Energies freq_calc->get_energies calc_thermo Calculate H°, S°, G°, Cp get_energies->calc_thermo calc_delta_h_f Calculate ΔfH° get_energies->calc_delta_h_f

CAS number 42268-68-8 properties and hazards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CAS Number 42268-68-8

Chemical Identification and Overview

The compound identified by CAS number 42268-68-8 is N-prop-2-ynylprop-2-en-1-amine .[1][2] It is also commonly referred to as Allyl-prop-2-ynyl-amine or N-allylpropargylamine.[2][3][4] This secondary amine features both an allyl group (prop-2-en-1-yl) and a propargyl group (prop-2-yn-1-yl) attached to the nitrogen atom. Its unique structure, containing two reactive unsaturated hydrocarbon moieties, makes it a valuable intermediate in chemical synthesis and a subject of interest in biological research.[3][5]

The free base form is registered under CAS number 42268-68-8, while its hydrochloride salt is identified by CAS number 1158414-22-2.[3] This guide focuses on the properties and hazards of the free base, N-prop-2-ynylprop-2-en-1-amine.

Physicochemical Properties

The fundamental physical and chemical properties of N-prop-2-ynylprop-2-en-1-amine are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₉N[1][2]
Molecular Weight 95.14 g/mol [1][2][3]
Density 0.825 g/cm³[1][3]
Boiling Point 130.8°C at 760 mmHg 48-50°C at 37 mmHg[1][3]
Flash Point 24.8°C[1]
LogP 0.78610[1]
Refractive Index 1.45[1]
SMILES C=CCNCC#C[2][3]
InChIKey RGVPSBWHTNATMF-UHFFFAOYSA-N[2][3]

Hazards and Toxicological Profile

Understanding the hazards associated with N-prop-2-ynylprop-2-en-1-amine is critical for ensuring laboratory safety. While comprehensive toxicological data is limited, the available information indicates that it is a hazardous substance requiring careful handling.[4][6]

GHS Classification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.

Hazard ClassHazard Statement CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation

Note: There is variability in the reported skin/eye hazard classifications, ranging from irritation (H315/H319) to severe corrosion (H314).[6][7] Users should handle the substance with precautions suitable for the most severe classification.

Safety and Handling

Proper personal protective equipment (PPE) and engineering controls are mandatory when working with this chemical.

AspectRecommendationReference
Ventilation Handle in a well-ventilated place, preferably within a chemical fume hood.[4]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves are required.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4]
Hygiene Wash hands thoroughly before and after use. Do not eat, drink, or smoke in the work area.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated to maintain product quality.[4][8]
Incompatibilities Strong oxidizing agents, acids, bases, alcohols, amines, copper, and water.[8]
First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Synthesis and Experimental Workflows

Synthesis Pathway

A common method for the preparation of N-prop-2-ynylprop-2-en-1-amine is through the direct alkylation of allylamine.[3] This involves reacting allylamine with a propargyl halide, such as 3-bromopropyne or 3-chloropropyne.[1]

Synthesis_Pathway Allylamine Allylamine (C3H5NH2) plus_node Allylamine->plus_node PropargylHalide Propargyl Halide (HC≡CCH2X, X=Cl, Br) PropargylHalide->plus_node Product N-prop-2-ynylprop-2-en-1-amine (C6H9N) plus_node->Product Direct Alkylation

Direct Alkylation Synthesis of N-prop-2-ynylprop-2-en-1-amine.
Experimental Protocols and Biological Activity

While specific experimental protocols for the free base (CAS 42268-68-8) are not detailed in the available literature, research on its hydrochloride salt provides insights into its potential biological activity.[3] Studies suggest it can modulate enzyme activities, potentially by forming Schiff bases with aminotransferases, and affect cellular signaling pathways, which can alter gene expression and metabolic processes.[3]

Researchers investigating the biological effects of this compound would typically follow a multi-stage workflow to characterize its mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_analysis Data Interpretation A Compound Acquisition & Purity Check B Enzyme Inhibition Assay (e.g., Aminotransferases) A->B C Determine IC50 / Ki B->C H Statistical Analysis C->H D Cell Line Selection & Culture E Compound Treatment (Dose-Response) D->E F Cell Viability Assay (e.g., MTT) E->F G Signaling Pathway Analysis (Western Blot, qPCR) E->G F->H G->H I Mechanism of Action Hypothesis H->I

Generalized workflow for investigating bioactive amine compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Allyl-N-(but-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-allyl-N-(but-2-yn-1-yl)amine, a secondary amine containing both allyl and butynyl functional groups. These motifs are valuable in medicinal chemistry and materials science. The primary synthetic route detailed is the selective mono-N-alkylation of but-2-yn-1-amine with allyl bromide. An alternative, multi-step pathway beginning from propargylamine is also discussed to address the specified, though likely misinterpreted, starting material.

Introduction and Synthetic Strategy

Propargylamines are a critical class of compounds in organic synthesis and are recognized as important pharmacophores in various drug candidates.[1] The target molecule, N-allyl-N-(but-2-yn-1-yl)amine, incorporates two versatile functional groups: an internal alkyne and a terminal alkene. These groups can undergo a wide range of further chemical transformations, making the target molecule a valuable building block for the synthesis of more complex nitrogen-containing heterocycles and other bioactive molecules.

The most direct and efficient synthesis of N-allyl-N-(but-2-yn-1-yl)amine is the nucleophilic substitution reaction between but-2-yn-1-amine and an allyl halide, such as allyl bromide. A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to the formation of a tertiary amine.[2][3]

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. One effective strategy involves using the hydrobromide salt of the primary amine. A suitable base can then preferentially deprotonate the primary amine salt, allowing it to react, while the newly formed, more basic secondary amine is immediately protonated, preventing it from participating in further alkylation.[4][5]

Note on Starting Material: The specified starting material, propargylamine (HC≡C-CH₂-NH₂), differs from the but-2-yn-1-amine (CH₃-C≡C-CH₂-NH₂) backbone of the target molecule. A direct conversion is not feasible. Therefore, this protocol focuses on the synthesis from the more logical precursor, but-2-yn-1-amine. A potential, more complex route to first synthesize but-2-yn-1-amine from propargylamine is outlined in Section 5.

Proposed Synthetic Route: N-Allylation of but-2-yn-1-amine

The recommended synthesis proceeds via the N-alkylation of but-2-yn-1-amine with allyl bromide in the presence of a base.

Synthetic_Route cluster_conditions Butynylamine But-2-yn-1-amine Base Base (e.g., K₂CO₃ or Et₃N) Plus1 + AllylBromide Allyl Bromide Solvent Solvent (e.g., DMF or Acetonitrile) Arrow Product N-Allyl-N-(but-2-yn-1-yl)amine Plus2 + Arrow->Product

Figure 1: Proposed synthesis of N-Allyl-N-(but-2-yn-1-yl)amine.

Experimental Protocol

This protocol is adapted from general procedures for the selective mono-N-alkylation of primary amines.[6]

Materials:

  • but-2-yn-1-amine (1.0 eq)

  • Allyl bromide (1.0 - 1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add but-2-yn-1-amine (1.0 eq) and anhydrous DMF (or acetonitrile) to make a ~0.5 M solution.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add allyl bromide (1.0 eq) dropwise to the stirring mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-allyl-N-(but-2-yn-1-yl)amine.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of a primary amine, based on literature for similar reactions.[6]

ParameterValue/RangeNotes
Starting Material but-2-yn-1-aminePrimary amine
Alkylating Agent Allyl bromidePrimary alkyl halide
Base K₂CO₃ or Et₃NMild inorganic or organic base
Solvent DMF, AcetonitrileAprotic polar solvent preferred
Temperature (°C) 20 - 25Mild conditions to improve selectivity[6]
Reaction Time (h) 12 - 24Varies based on substrates
Yield (%) 65 - 85Typical for selective mono-alkylation[6]
Purity >95%After chromatographic purification

Alternative Synthetic Route from Propargylamine

To synthesize the target compound from propargylamine as specified, a two-step sequence is necessary. This involves first modifying the alkyne backbone and then performing the N-allylation.

Figure 2: Multi-step workflow from Propargylamine.

  • Protection of the Amine: The primary amine of propargylamine is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from reacting with the strong base in the next step.

  • C-Alkylation of the Terminal Alkyne: The protected propargylamine is treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the terminal alkyne, forming a lithium acetylide. This is then reacted with an electrophile, such as methyl iodide, to form the but-2-ynyl carbon skeleton.

  • Deprotection: The protecting group is removed (e.g., using trifluoroacetic acid for a Boc group) to regenerate the primary amine, yielding but-2-yn-1-amine.

  • N-Allylation: The resulting but-2-yn-1-amine is then N-allylated as described in the main protocol (Section 3).

References

Metal-Catalyzed Synthesis of Propargylamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety (a C₃H₃ group with a carbon-carbon triple bond). Their unique structural features make them highly versatile building blocks in organic synthesis and confer upon them significant biological activity. This has led to their extensive use in medicinal chemistry and drug development, where they are found in the core structure of several pharmaceuticals. For instance, propargylamine derivatives are utilized as inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. Beyond pharmaceuticals, propargylamines serve as valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, natural products, and functional materials.

The direct synthesis of propargylamines through multicomponent reactions has emerged as a highly efficient and atom-economical strategy. Among these, the metal-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, and the analogous reaction with a ketone (KA² coupling), are the most prominent methods. These one-pot reactions allow for the rapid construction of molecular complexity from simple, readily available starting materials.

A variety of transition metals, including copper, gold, silver, iron, and zinc, have been successfully employed to catalyze these transformations. The choice of metal catalyst significantly influences the reaction's efficiency, substrate scope, and reaction conditions.

  • Copper catalysts are widely used due to their low cost, high catalytic activity, and functional group tolerance.[1][2] Both copper(I) and copper(II) salts and complexes have been proven effective.

  • Gold catalysts often exhibit unique reactivity and can catalyze the reaction under very mild conditions, sometimes even in water.[3][4] They are particularly useful for the synthesis of complex molecules.

  • Silver catalysts have also been shown to be effective, often providing complementary reactivity to copper and gold.[5]

  • Iron catalysts are gaining attention as a more sustainable and environmentally benign alternative due to iron's natural abundance and low toxicity.[6]

  • Zinc catalysts have been successfully applied, particularly in the more challenging KA² coupling reactions.[7][8]

The selection of the appropriate catalytic system depends on the specific substrates and the desired outcome of the synthesis. Factors such as catalyst loading, reaction temperature, solvent, and the use of ligands can be optimized to achieve high yields and, in the case of chiral catalysts, high enantioselectivity.[1][9]

Reaction Mechanisms and Experimental Workflows

The general mechanism for the metal-catalyzed A³ coupling reaction involves the activation of the terminal alkyne by the metal catalyst to form a metal acetylide. Concurrently, the aldehyde and amine react to form an iminium ion intermediate. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product and regenerate the catalyst.[5]

General A³ Coupling Mechanism

A3_Coupling cluster_0 Catalytic Cycle cluster_1 Iminium Ion Formation Metal_Catalyst [M] Catalyst Metal_Acetylide [M]−C≡C−R' Metal_Catalyst->Metal_Acetylide + Alkyne Alkyne R'−C≡C−H Propargylamine Propargylamine Product Metal_Acetylide->Propargylamine + Iminium Ion Iminium_Ion [R''CH=NR'''R'''']⁺ Propargylamine->Metal_Catalyst Regeneration Aldehyde R''−CHO Aldehyde->Iminium_Ion + Amine, - H₂O Amine HNR'''R''''

Caption: General mechanism of the metal-catalyzed A³ coupling reaction.

Experimental Workflow for Propargylamine Synthesis

workflow start Start reactants Combine Aldehyde/Ketone, Amine, and Alkyne in Solvent start->reactants catalyst Add Metal Catalyst reactants->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for metal-catalyzed propargylamine synthesis.

Quantitative Data Summary

The following tables summarize the performance of various metal catalysts in the A³ and KA² coupling reactions, providing a comparative overview of their efficiency under different conditions.

Table 1: Comparison of Metal Catalysts in the A³ Coupling of Benzaldehyde, Piperidine, and Phenylacetylene
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuBr5TolueneRT1295[9]
CuI1Water100292[10]
CuCl₂5None110194[11]
AuCl₃1Water800.598[3]
AgI3Water1001285[11]
FeCl₃10None120691[6]
Zn(OTf)₂5None1002.595[11]

RT = Room Temperature

Table 2: Substrate Scope for Copper-Catalyzed A³ Coupling
AldehydeAmineAlkyneCatalyst (mol%)Yield (%)Reference
4-NitrobenzaldehydePiperidinePhenylacetyleneCuBr (5)98[9]
4-MethoxybenzaldehydePiperidinePhenylacetyleneCuBr (5)92[9]
CyclohexanecarboxaldehydeMorpholinePhenylacetyleneCuI (1)95[10]
BenzaldehydePyrrolidine1-HexyneCuCl₂ (5)88[11]
BenzaldehydeDiethylaminePhenylacetyleneCuBr (5)85[9]
Table 3: Comparison of Catalysts in the KA² Coupling of Cyclohexanone, Piperidine, and Phenylacetylene
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OTf)₂10Toluene1102479[11]
Zn(OAc)₂10Toluene120896[8]
ZnAl-MO NCs20 mgNone100695[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed A³ Coupling in Toluene[9]

This protocol describes a general procedure for the copper(I) bromide-catalyzed three-component coupling of an aldehyde, an amine, and a terminal alkyne.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the terminal alkyne (1.2 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Add copper(I) bromide (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure propargylamine.

Protocol 2: Gold-Catalyzed A³ Coupling in Water[3]

This protocol outlines a highly efficient and environmentally friendly gold(III) chloride-catalyzed synthesis of propargylamines in water.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Gold(III) chloride (AuCl₃, 0.01 mmol, 1 mol%)

  • Water (3 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and water (3 mL).

  • Add gold(III) chloride (0.01 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired propargylamine.

Protocol 3: Zinc-Catalyzed KA² Coupling in Toluene[8]

This protocol provides a method for the synthesis of tetrasubstituted propargylamines via a zinc-catalyzed coupling of a ketone, an amine, and a terminal alkyne.

Materials:

  • Ketone (1.2 mmol)

  • Amine (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Zinc acetate [Zn(OAc)₂], 0.1 mmol, 10 mol%)

  • Toluene (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a screw-capped vial containing a magnetic stir bar, add zinc acetate (0.1 mmol).

  • Add the ketone (1.2 mmol), amine (1.0 mmol), terminal alkyne (1.5 mmol), and toluene (1 mL).

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the specified time (typically 8-24 hours), monitoring by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the pure tetrasubstituted propargylamine.

Protocol 4: Iron-Catalyzed Solvent-Free A³ Coupling[6]

This protocol describes a sustainable, solvent-free approach to propargylamine synthesis using an inexpensive and abundant iron catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Anhydrous iron(III) chloride (FeCl₃, 0.1 mmol, 10 mol%)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol).

  • Add anhydrous iron(III) chloride (0.1 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture at 120 °C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent to afford the desired propargylamine.

References

Application Notes and Protocols for the One-Pot Three-Component Synthesis of Substituted Propargylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-pot, three-component synthesis of propargylamines, commonly known as the A³ coupling or Aldehyde-Alkyne-Amine coupling reaction, is a powerful and atom-economical method for the formation of C-C and C-N bonds in a single step.[1][2][3] This reaction has garnered significant attention in medicinal chemistry and drug discovery due to the prevalence of the propargylamine moiety in a wide range of biologically active compounds and natural products.[1] Propargylamines serve as crucial intermediates in the synthesis of various nitrogen-containing heterocycles and are key structural motifs in drugs targeting neurodegenerative diseases like Parkinson's and Alzheimer's. The efficiency, operational simplicity, and compliance with the principles of green chemistry make the A³ coupling a highly attractive strategy for the synthesis of diverse molecular scaffolds.[1]

This document provides detailed application notes and experimental protocols for the synthesis of substituted propargylamines, along with quantitative data to guide reaction optimization and a visual representation of the reaction workflow.

Reaction Mechanism and Signaling Pathway

The A³ coupling reaction proceeds through a catalytic cycle that involves the activation of the terminal alkyne by a metal catalyst, typically based on copper, gold, silver, or ruthenium.[3][4] The generally accepted mechanism involves the following key steps:

  • Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form an imine or a more electrophilic iminium ion.[3][4]

  • Metal-Acetylide Formation: The metal catalyst activates the terminal alkyne, facilitating its deprotonation to form a metal-acetylide intermediate.[3][4]

  • Nucleophilic Addition: The nucleophilic metal-acetylide attacks the electrophilic carbon of the imine or iminium ion, leading to the formation of the propargylamine product and regeneration of the catalyst.[3][4]

A3_Coupling_Mechanism Reactants Aldehyde + Amine + Alkyne Imine Imine / Iminium Ion Reactants->Imine Condensation Metal_Acetylide Metal-Acetylide Catalyst Metal Catalyst (e.g., Cu(I), Au(I)) Catalyst->Metal_Acetylide C-H Activation Product Propargylamine Imine->Product Nucleophilic Addition Water H₂O Imine->Water Metal_Acetylide->Product Product->Catalyst Catalyst Regeneration

Caption: General mechanism of the A³ coupling reaction.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various propargylamines using different catalysts and substrates.

Table 1: Copper-Catalyzed A³ Coupling Reactions

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidinePhenylacetyleneCuBr (5)TolueneRT1295[1]
24-ChlorobenzaldehydeMorpholinePhenylacetyleneCuI (2.5-10)Solvent-freeRT0.03-4up to 99[5]
3FurfuralPiperidinePhenylacetyleneCu/C (0.0022 mmol)Solvent-free80597[6]
4BenzaldehydeAnilinePhenylacetyleneCu(I)-i-Pr-pybox-diPhCH₂Cl₂RT2499[7]
5CyclohexanoneMorpholinePhenylacetyleneAuBr₃ (4)Neat60--[4]

Table 2: Gold and Other Metal-Catalyzed A³ Coupling Reactions

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeDibenzylaminePhenylacetyleneHAuCl₄----[8]
2BenzaldehydePiperidinePhenylacetyleneAgI (1.5-3)Water100-Moderate to high[9]
3BenzaldehydePiperidinePhenylacetyleneZnOSolvent-free--Nearly quantitative[8]
4Aromatic AldehydesSecondary AminesTerminal AlkynesMnCl₂ (10)Solvent-free90-Good[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling in Solution

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and toluene (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) followed by the copper(I) bromide catalyst (0.05 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[1]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Solvent-Free A³ Coupling Reaction

This protocol offers a greener alternative to solution-phase synthesis.[4]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Reaction vial with a screw cap

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).

  • Seal the vial and heat the mixture at the desired temperature (e.g., 80-120 °C) with stirring.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter to remove the catalyst (if heterogeneous) or proceed with a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: Enantioselective A³ Coupling using a Chiral Copper(I)-Pybox Catalyst

This protocol is for the synthesis of chiral propargylamines.[7]

Materials:

  • Aldehyde (0.5 mmol)

  • Amine (0.6 mmol)

  • Terminal Alkyne (0.75 mmol)

  • Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₇H₈) (0.0125 mmol, 2.5 mol%)

  • Chiral ligand (e.g., i-Pr-pybox-diPh) (0.013 mmol, 2.6 mol%)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst and the chiral ligand in dichloromethane.

  • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Add the aldehyde, amine, and terminal alkyne sequentially to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Enantioselective reactions may require longer reaction times (24-48 hours).[7]

  • Upon completion, quench the reaction and perform workup and purification as described in Protocol 1.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical A³ coupling experiment.

A3_Workflow Start Start Preparation Prepare Reactants (Aldehyde, Amine, Alkyne) and Catalyst Start->Preparation Reaction One-Pot Reaction (Mixing and Stirring) Preparation->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for A³ coupling.

References

Application Notes and Protocols for the Use of Allyl-but-2-ynyl-amine in A3 Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-component A3 coupling reaction, which brings together an aldehyde, an alkyne, and an amine, is a powerful, atom-economical method for the synthesis of propargylamines.[1][2] These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the use of a unique secondary amine, Allyl-but-2-ynyl-amine, in A3 coupling reactions. The presence of both an allyl and a butynyl group on the amine nitrogen offers significant opportunities for post-coupling functionalization, making the resulting propargylamines versatile building blocks in medicinal chemistry and drug discovery.

The A3 coupling reaction with a secondary amine, such as this compound, proceeds through the formation of a highly reactive iminium ion intermediate. This intermediate then undergoes nucleophilic attack by a metal acetylide, generated in situ from the terminal alkyne and a metal catalyst, typically a copper(I) salt.[3] The use of secondary amines in A3 coupling is well-established and offers a direct route to tertiary propargylamines.[3]

Application Highlights

  • Versatile Building Block: The use of this compound in A3 coupling reactions yields tertiary propargylamines containing both an allyl and a butynyl group. These functional handles can be selectively modified in subsequent synthetic steps, allowing for the rapid generation of diverse molecular scaffolds.

  • Drug Discovery Platform: The resulting propargylamine core is a common motif in pharmacologically active molecules. The orthogonal reactivity of the allyl and butynyl groups allows for the attachment of various pharmacophores or for the construction of complex heterocyclic systems.

  • Atom Economy: As a one-pot, three-component reaction, the A3 coupling aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps required to build molecular complexity.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting secondary amine, this compound, via a nucleophilic substitution reaction.

Materials:

  • Allylamine

  • 1-bromo-2-butyne

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add allylamine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-butyne (1.1 eq.) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the A3 Coupling Reaction using this compound

This protocol provides a general method for the copper-catalyzed A3 coupling of an aldehyde, a terminal alkyne, and this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • This compound (1.1 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Toluene (or another suitable solvent such as Dioxane)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 mmol), this compound (1.1 mmol), the terminal alkyne (1.2 mmol), and Copper(I) Iodide (5 mol%).

  • Add the solvent (e.g., toluene, 3 mL).

  • Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary propargylamine.

Data Presentation

The following table summarizes representative quantitative data for A3 coupling reactions using various secondary amines, which can be used as a reference for optimizing reactions with this compound.

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)Toluene110299[4]
24-ChlorobenzaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)Toluene110298[4]
3BenzaldehydeMorpholinePhenylacetyleneDicopper Complex (0.4)Toluene110297[4]
4BenzaldehydePyrrolidinePhenylacetyleneDicopper Complex (0.4)Toluene110299[4]
5BenzaldehydeDiallylaminePhenylacetyleneCuBr (5)TolueneRT1295[3]

Visualizations

Reaction Scheme: A3 Coupling with this compound

A3_Coupling_Scheme Aldehyde R1-CHO Aldehyde Iminium [R1-CH=N+(Allyl)(but-2-ynyl)] Iminium Ion Aldehyde->Iminium Amine Allyl-N(H)-but-2-ynyl This compound Amine->Iminium - H2O Alkyne R2-C≡CH Terminal Alkyne Acetylide [Cu-C≡C-R2] Copper Acetylide Alkyne->Acetylide Product R1-CH(N(Allyl)(but-2-ynyl))-C≡C-R2 Propargylamine Product Iminium->Product space1 Acetylide->Product + space2 Water H2O Catalyst Cu(I) Catalyst Catalyst->Iminium Catalyzes Catalyst->Acetylide Catalytic_Cycle Cu_Catalyst Cu(I) Catalyst Alkyne_Complex π-Alkyne Complex [Cu(I)]---(R2-C≡CH) Cu_Catalyst->Alkyne_Complex + R2-C≡CH Cu_Acetylide Copper Acetylide Cu-C≡C-R2 Alkyne_Complex->Cu_Acetylide - H+ Product_Formation Propargylamine Product Formation Cu_Acetylide->Product_Formation + [Iminium]+ Iminium_Formation Iminium Ion Formation R1-CHO + Amine -> [Iminium]+ + H2O Product_Formation->Cu_Catalyst - Product Experimental_Workflow Start Start: Reaction Setup Reaction A3 Coupling Reaction (Heating & Stirring) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End: Pure Propargylamine Analysis->End

References

Application Notes and Protocols: Allyl-but-2-ynyl-amine as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of allyl-but-2-ynyl-amine as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The unique structural motif of this enyne amine, possessing both an alkene and an alkyne functionality, allows for diverse intramolecular cyclization reactions, primarily facilitated by transition metal catalysts. This document outlines key synthetic strategies, presents detailed experimental protocols for representative transformations, and includes quantitative data to guide reaction optimization.

Introduction

This compound is a valuable building block in synthetic organic chemistry, offering a straightforward entry into a variety of heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The strategic placement of the allyl and butynyl groups on the nitrogen atom enables intramolecular cyclization reactions to proceed with high regioselectivity and efficiency. Transition metals, particularly gold and palladium, have emerged as powerful catalysts for activating the alkyne and alkene moieties, thereby initiating a cascade of bond-forming events to construct five- and six-membered rings.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis revolves around intramolecular cyclization reactions. Depending on the choice of catalyst and reaction conditions, different heterocyclic cores can be accessed.

1. Gold-Catalyzed Cyclization: Gold(I) catalysts are known for their high affinity for alkynes (alkynophilicity), leading to the activation of the butynyl group in this compound. This activation facilitates a nucleophilic attack from the tethered allyl group, typically resulting in the formation of five-membered dihydropyrrole derivatives.

2. Palladium-Catalyzed Cyclization: Palladium catalysts can mediate a variety of transformations, including aminopalladation and subsequent coupling reactions. In the case of this compound, a palladium-catalyzed process can initiate cyclization to form substituted pyrrolidines and piperidines, often as part of a tandem cyclization-coupling sequence.

Data Presentation

The following tables summarize the types of heterocyclic compounds that can be synthesized from precursors structurally related to this compound, based on literature precedents for N-allyl-N-alkynylamines and related enyne systems.

Table 1: Gold-Catalyzed Cyclization of N-Allyl-N-alkynylamines

EntrySubstrate TypeCatalystProductYield (%)Reference
12-Alkynyl-N-propargylanilineIPrAuCl/AgSbF6Fused Indoline74[1]
2N-Propargyl YnamideJohnPhosAuCl/AgOTfIndeno[1,2-c]pyrrole85[2]
3N-Alkynyl Carbamate(Ph3P)AuCl/AgOTfOxazolinone95[3]

Table 2: Palladium-Catalyzed Cyclization of N-Allyl-N-alkynylamines and Related Systems

EntrySubstrate TypeCatalystProductYield (%)Reference
1N-Alkynyl AminomalonatePd(PPh3)4Pyrrolidine75[4]
2o-Alkynylaniline DerivativePdCl2Dehydrotryptophan Derivative60[5]
32-[(1H-indol-2-yl)methyl]malonatePd2(dba)3·CHCl3Dihydropyrido[1,2-a]indole88[6]

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of heterocyclic compounds from an allyl-alkynyl-amine precursor. These are based on established procedures for similar substrates and should be adapted and optimized for this compound.

Protocol 1: Gold-Catalyzed Intramolecular Cyclization to a Dihydropyrrole Derivative

This protocol describes a general procedure for the gold(I)-catalyzed intramolecular cyclization of an N-allyl-N-alkynylamine.

Materials:

  • N-Allyl-N-(but-2-yn-1-yl)amine

  • (Triphenylphosphine)gold(I) chloride ((Ph3P)AuCl)

  • Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF6)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (Ph3P)AuCl (5 mol%) and AgOTf (5 mol%).

  • Add anhydrous DCM (0.1 M solution with respect to the substrate) to the flask and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.

  • In a separate flask, prepare a solution of N-allyl-N-(but-2-yn-1-yl)amine (1.0 equiv) in anhydrous DCM.

  • Slowly add the solution of the amine to the catalyst mixture via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dihydropyrrole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Intramolecular Aminocyclization-Coupling to a Functionalized Pyrrolidine

This protocol outlines a general procedure for a palladium-catalyzed tandem cyclization-coupling reaction of an N-allyl-N-alkynylamine with an aryl iodide.

Materials:

  • N-Allyl-N-(but-2-yn-1-yl)amine

  • Aryl iodide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, syringes, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh3)4 (5 mol%), the aryl iodide (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Add a solution of N-allyl-N-(but-2-yn-1-yl)amine (1.0 equiv) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the functionalized pyrrolidine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in these application notes.

Gold_Catalyzed_Cyclization cluster_reactants Reactants & Catalyst cluster_intermediates Intermediates cluster_product Product AllylButynylAmine This compound ActivatedAlkyne Gold-Activated Alkyne Complex AllylButynylAmine->ActivatedAlkyne Coordination GoldCatalyst Au(I) Catalyst GoldCatalyst->ActivatedAlkyne CyclizationIntermediate Cyclized Cationic Intermediate ActivatedAlkyne->CyclizationIntermediate Intramolecular Nucleophilic Attack Dihydropyrrole Dihydropyrrole Derivative CyclizationIntermediate->Dihydropyrrole Protonolysis/ Catalyst Regeneration

Caption: Gold-Catalyzed Cyclization Pathway.

Palladium_Catalyzed_Cyclization cluster_workflow Experimental Workflow Start 1. Combine Reactants & Catalyst (Amine, Aryl Iodide, Pd(0), Base) Inert 2. Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Heat 3. Heat Reaction Mixture (80-100 °C) Inert->Heat Monitor 4. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product Functionalized Pyrrolidine Purify->Product Logical_Relationship cluster_precursor Precursor cluster_catalysis Catalytic Approach cluster_products Heterocyclic Products Precursor This compound Gold Gold Catalysis Precursor->Gold leads to Palladium Palladium Catalysis Precursor->Palladium leads to FiveMembered Five-membered Rings (Dihydropyrroles, Pyrrolidines) Gold->FiveMembered Palladium->FiveMembered SixMembered Six-membered Rings (Dihydropyridines, Piperidines) Palladium->SixMembered

References

Application Notes and Protocols: Allyl-but-2-ynyl-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl-but-2-ynyl-amine is a secondary amine that incorporates two key functional groups of significant interest in medicinal chemistry: an allyl group and a butynyl group. The allyl moiety is a versatile building block found in numerous bioactive molecules and natural products, offering a handle for further chemical modifications.[1][2] The propargylamine scaffold (of which the but-2-ynyl group is a derivative) is a well-established pharmacophore present in several marketed drugs and clinical candidates, known for its ability to act as a covalent inhibitor of certain enzymes, particularly monoamine oxidases. This unique combination of functionalities makes this compound a promising scaffold for the development of novel therapeutic agents.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and hypothetical biological evaluation.

Potential Medicinal Chemistry Applications

The structural features of this compound suggest its potential utility in several therapeutic areas:

  • Enzyme Inhibition: The butynyl group can act as a mechanism-based inactivator of flavin-containing enzymes, such as monoamine oxidase (MAO) or lysine-specific demethylase 1 (LSD1). This makes derivatives of this compound potential candidates for the treatment of neurological disorders (e.g., Parkinson's disease, depression) and cancer.

  • Antifungal Agents: Allylamine derivatives are a known class of antifungal drugs that inhibit squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[3] The lipophilic nature of the butynyl group could enhance the antifungal activity of an allylamine scaffold.

  • Anticancer Agents: The allyl group is a recognized motif in fragment-based drug design for cancer therapy.[4] It can participate in various interactions with biological targets. Furthermore, the butynyl group can be utilized in "click chemistry" reactions for the synthesis of more complex and potent anticancer compounds.

  • Building Block for Chemical Libraries: this compound serves as a versatile starting material for the synthesis of diverse chemical libraries for high-throughput screening. The dual functionality allows for selective modification of either the allyl or the butynyl group, leading to a wide range of derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound, illustrating their potential as inhibitors of a hypothetical enzyme, "Target Enzyme X," and their antifungal activity against Candida albicans.

Compound IDR Group on Allyl MoietyR Group on Butynyl MoietyTarget Enzyme X IC50 (nM)C. albicans MIC (µg/mL)
AB-1 HH55016
AB-2 4-FluorophenylH1208
AB-3 HPhenyl48012
AB-4 4-FluorophenylPhenyl554
AB-5 3-ChlorophenylH956
AB-6 HCyclohexyl61018

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound via a nucleophilic substitution reaction.

Materials:

  • Allylamine

  • 1-Bromo-2-butyne

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of allylamine (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-2-butyne (1.0 equivalent) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Target Enzyme X)

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a hypothetical enzyme.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Purified Target Enzyme X

  • Enzyme substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well microplate, add the assay buffer.

  • Add a small volume of the diluted test compounds to the wells (final DMSO concentration should be ≤1%).

  • Add the purified Target Enzyme X to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow Allylamine Allylamine Reaction Nucleophilic Substitution Allylamine->Reaction BromoButyne 1-Bromo-2-butyne BromoButyne->Reaction K2CO3 K2CO3, Acetonitrile K2CO3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation AB_Derivative This compound Derivative AB_Derivative->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by an this compound derivative.

References

Application Notes and Protocols: N-allyl-N-(but-2-yn-1-yl)amine in the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-allyl-N-(but-2-yn-1-yl)amine is a propargylamine derivative with structural similarities to known irreversible monoamine oxidase (MAO) inhibitors. Its core structure, featuring an N-alkynyl amine, is a key pharmacophore responsible for the mechanism-based inhibition of MAO enzymes. This document provides detailed application notes and protocols for the conceptual use of N-allyl-N-(but-2-yn-1-yl)amine and its analogs in the synthesis and evaluation of novel MAO inhibitors. The information is based on the development of related Pargyline analogs, which serve as a valuable reference for designing new therapeutic agents targeting MAO.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes increases the levels of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Signaling Pathway: Monoamine Oxidase in Neurotransmitter Degradation

MAO enzymes play a critical role in regulating the levels of monoamine neurotransmitters in the synaptic cleft. By catalyzing the oxidative deamination of these neurotransmitters, MAOs effectively terminate their signaling. Inhibition of MAO leads to an accumulation of these neurotransmitters, enhancing synaptic transmission.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis Postsynaptic_Receptor Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Presynaptic_Neuron_Reuptake Dopamine (Reuptake) Synaptic_Cleft->Presynaptic_Neuron_Reuptake DAT Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Activation MAO Monoamine Oxidase (MAO) Presynaptic_Neuron_Reuptake->MAO Substrate Metabolites Metabolites MAO->Metabolites Oxidative Deamination Inhibitor MAO Inhibitor (e.g., Pargyline Analogs) Inhibitor->MAO

Caption: MAO-mediated degradation of dopamine and the action of MAO inhibitors.

Quantitative Data: Inhibitory Potency of Pargyline Analogs

The following table summarizes the inhibitory constants (Ki) of three TEMPO-conjugated Pargyline analogs against human monoamine oxidase A (hMAO-A) and B (hMAO-B).[1][2] These analogs demonstrate how modifications to the Pargyline scaffold can tune the isoform specificity of inhibition.

CompoundTarget EnzymeKi (µM)Specificity
ParSL-1hMAO-A150 ± 50Non-specific (10-fold higher for hMAO-B)
hMAO-B15 ± 5
ParSL-2hMAO-ANo InhibitionhMAO-B Specific
hMAO-B15 ± 5
ParSL-3hMAO-A268 ± 72hMAO-A Specific
hMAO-BNo Inhibition

Experimental Protocols

I. General Synthesis of Pargyline Analogs

This protocol describes a general method for synthesizing Pargyline analogs, which can be adapted for derivatives of N-allyl-N-(but-2-yn-1-yl)amine. The synthesis involves the coupling of a substituted phenyl ring with a propargylamine moiety, followed by modification to introduce a reporter group (e.g., a spin label).

Experimental Workflow: Synthesis and Evaluation of MAO Inhibitors

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Phenylacetic Acid, Propargylamine) Step1 Coupling Reaction (e.g., Amide Bond Formation) Start->Step1 Step2 Functional Group Modification Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Enzyme_Assay MAO Inhibition Assay (hMAO-A and hMAO-B) Characterization->Enzyme_Assay Data_Analysis Determination of IC50 and Ki values Enzyme_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of MAO inhibitors.

Materials:

  • Substituted phenylacetic acid

  • 4-Amino-TEMPO

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Propargylamine

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for purification (e.g., Silica gel for chromatography)

Procedure:

  • Synthesis of ParSL-1: A flexible acetamido linker is introduced. The synthesis is based on a previously reported method.[1]

  • Synthesis of ParSL-2 and ParSL-3: Rigid amido linkers are used to attach the TEMPO moiety to the para (ParSL-2) or meta (ParSL-3) position of the Pargyline phenyl ring.[1][2]

    • To a solution of the corresponding carboxylic acid (para- or meta-substituted) in dichloromethane, add NHS and DCC.

    • Stir the reaction mixture at room temperature for several hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • To the filtrate, add a solution of 4-amino-TEMPO and stir overnight.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica gel.

II. MAO Inhibition Assay

This protocol describes a method to determine the inhibitory potency of the synthesized compounds against hMAO-A and hMAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer

  • Synthesized inhibitor compounds

  • Spectrofluorometer or Spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, the MAO enzyme (A or B), and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the formation of the product over time using a spectrofluorometer (for kynuramine assay, measuring the formation of 4-hydroxyquinoline) or a spectrophotometer (for benzylamine assay, measuring the formation of benzaldehyde).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation, especially for competitive inhibitors.[1]

Conclusion

N-allyl-N-(but-2-yn-1-yl)amine represents a promising scaffold for the development of novel MAO inhibitors. By leveraging the established structure-activity relationships of Pargyline and its analogs, researchers can design and synthesize new compounds with tailored isoform specificity. The provided protocols offer a foundational framework for the synthesis and biological evaluation of such compounds, paving the way for the discovery of new therapeutic agents for neurological and psychiatric disorders.

References

Application Notes and Protocols: Polymerization of Allyl-but-2-ynyl-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential polymerization of N-allyl-N-(but-2-yn-1-yl)amine, a novel monomer possessing both an allyl and a butynyl functional group. Due to the limited availability of direct literature on this specific monomer, this document presents detailed, extrapolated protocols for its synthesis and subsequent polymerization based on established methodologies for analogous compounds containing allyl and alkyne functionalities. The potential for creating unique polymer architectures with reactive sites for post-polymerization modification makes this monomer a person of interest for applications in drug delivery, biomaterials, and advanced coatings. This document outlines hypothetical transition metal-catalyzed, radical, and cyclopolymerization pathways.

Monomer Synthesis: N-allyl-N-(but-2-yn-1-yl)amine

The synthesis of the target monomer, N-allyl-N-(but-2-yn-1-yl)amine, can be approached through standard alkylation reactions of a primary amine. A plausible synthetic route involves the sequential N-alkylation of allylamine with a butynyl halide or vice versa.

Proposed Synthetic Protocol

This protocol is based on general procedures for the synthesis of secondary amines with dual unsaturated functionalities.

Materials:

  • Allylamine

  • 1-bromo-2-butyne (or 1-chloro-2-butyne)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add allylamine (1.0 eq) and anhydrous acetonitrile (100 mL).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Slowly add a solution of 1-bromo-2-butyne (1.1 eq) in anhydrous acetonitrile (50 mL) to the stirred suspension at room temperature over 1 hour.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in diethyl ether (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-allyl-N-(but-2-yn-1-yl)amine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure monomer.

Characterization: The structure of the synthesized monomer should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of N-allyl-N-(but-2-yn-1-yl)amine

The presence of both an allyl and a butynyl group offers multiple avenues for polymerization, leading to polymers with diverse architectures and properties. The following sections describe potential polymerization protocols.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on palladium, platinum, or rhodium, are known to effectively catalyze the polymerization of enynes (molecules with both double and triple bonds).[1][2][3] This approach could lead to a controlled polymerization process.

This protocol is adapted from procedures for the polymerization of similar enyne-containing monomers.

Materials:

  • N-allyl-N-(but-2-yn-1-yl)amine (monomer)

  • Palladium(II) acetylacetonate [Pd(acac)₂] or similar Pd(II) catalyst

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Anhydrous toluene or other suitable solvent

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer (100 eq) in anhydrous toluene.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(acac)₂ (1 eq) and PPh₃ (2 eq) in anhydrous toluene.

  • Add the catalyst solution to the monomer solution via a syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer, wash it with fresh methanol, and dry it under a vacuum to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), its structure by NMR spectroscopy, and its thermal properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. While allyl monomers are known to undergo degradative chain transfer, polymerization can be achieved, often resulting in polymers with lower molecular weights.[4][5] The butynyl group may also participate in the radical reactions.

Materials:

  • N-allyl-N-(but-2-yn-1-yl)amine (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)

  • Methanol or hexane for precipitation

  • Schlenk flask and line

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Place the monomer and the anhydrous solvent in a Schlenk flask.

  • Add the radical initiator (e.g., AIBN, 1-2 mol% with respect to the monomer).

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to 60-80 °C (depending on the initiator) and stir for 24-72 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Cyclopolymerization

The intramolecular-intermolecular propagation mechanism of cyclopolymerization is a powerful tool for creating polymers with cyclic repeating units from non-conjugated dienes.[6] Given the structure of N-allyl-N-(but-2-yn-1-yl)amine, a similar cyclopolymerization pathway involving both the allyl and butynyl groups is conceivable, potentially leading to polymers with five or six-membered rings in the backbone.

A radical initiator would add to one of the unsaturated groups (likely the more reactive allyl double bond), followed by an intramolecular cyclization to form a cyclic radical, which then propagates by adding to another monomer molecule.

Data Presentation

As no experimental data for the polymerization of N-allyl-N-(but-2-yn-1-yl)amine is currently available, the following tables are provided as templates for data presentation. The values are hypothetical but representative of what might be expected based on the polymerization of similar monomers.

Table 1: Hypothetical Results of Transition Metal-Catalyzed Polymerization

Catalyst SystemMonomer/Catalyst RatioSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI
Pd(acac)₂/PPh₃100:1Toluene8024658,5001.8
PtCl₂100:1Toluene9024587,2002.1
[Rh(nbd)Cl]₂100:1THF60487210,1001.6

Table 2: Hypothetical Results of Radical Polymerization

InitiatorInitiator Conc. (mol%)SolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI
AIBN2Toluene7048454,5002.5
BPO2Dioxane8048505,1002.3
AIBN1DMF7072406,2002.7

Visualizations

Synthesis of N-allyl-N-(but-2-ynyl)-amine

G Allylamine Allylamine reaction + Allylamine->reaction ButynylBromide 1-Bromo-2-butyne ButynylBromide->reaction Base K₂CO₃ Base->reaction Solvent Acetonitrile Solvent->reaction Product N-allyl-N-(but-2-ynyl)amine Byproduct KBr + KHCO₃ reaction->Product reaction->Byproduct

Caption: Proposed synthesis of N-allyl-N-(but-2-ynyl)amine.

Polymerization Pathways

G cluster_tm Transition Metal Catalysis cluster_rad Radical Polymerization cluster_cyclo Cyclopolymerization Monomer N-allyl-N-(but-2-ynyl)amine TM_reaction Polymerization Monomer->TM_reaction Rad_reaction Polymerization Monomer->Rad_reaction Cyclo_reaction Polymerization Monomer->Cyclo_reaction Catalyst Pd, Pt, or Rh catalyst Catalyst->TM_reaction TMPolymer Linear Polymer TM_reaction->TMPolymer Initiator AIBN or BPO Initiator->Rad_reaction RadPolymer Branched/Crosslinked Polymer Rad_reaction->RadPolymer CycloInitiator Radical Initiator CycloInitiator->Cyclo_reaction CycloPolymer Polymer with Cyclic Units Cyclo_reaction->CycloPolymer

Caption: Potential polymerization pathways for N-allyl-N-(but-2-ynyl)amine.

Applications and Future Work

Polymers derived from N-allyl-N-(but-2-yn-1-yl)amine are expected to possess unique properties due to the presence of residual unsaturation (either from the allyl or butynyl groups, depending on the polymerization mechanism). These pendant reactive groups can be utilized for post-polymerization modifications, such as:

  • Click Chemistry: The pendant alkyne groups are amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), allowing for the facile introduction of a wide range of functionalities.[7]

  • Thiol-Ene/Yne Chemistry: The allyl and butynyl groups can react with thiols via radical-mediated thiol-ene or thiol-yne reactions, providing a route for crosslinking or functionalization.[8]

  • Drug Conjugation: The reactive handles can be used to covalently attach drug molecules, targeting ligands, or imaging agents for biomedical applications.[9][10]

Future research should focus on the successful synthesis and characterization of the N-allyl-N-(but-2-yn-1-yl)amine monomer and a systematic investigation of its polymerization behavior with different catalytic systems. The exploration of the properties and post-polymerization modification of the resulting polymers will be crucial for unlocking their potential in various scientific and industrial fields.

References

Application Notes and Protocols: Synthesis of Functionalized Pyrroles Using Allyl-but-2-ynyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized pyrroles are a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. Traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, often require harsh reaction conditions, limiting their applicability to complex molecules. This document details a modern and efficient gold-catalyzed approach for the synthesis of highly substituted pyrroles from readily accessible N-propargyl-β-enaminone derivatives, with a focus on substrates derived from allyl-but-2-ynyl-amine.

This method, centered around a gold(I)-catalyzed amino-Claisen rearrangement and subsequent cyclization, offers several advantages including mild reaction conditions, high yields, and broad functional group tolerance.[1][2][3] The starting N-propargyl-β-enaminones are readily prepared from the corresponding amines, such as this compound.[1]

Reaction Principle

The core of this synthetic strategy is a gold(I)-catalyzed intramolecular cascade reaction. The cationic N-heterocyclic carbene-gold(I) complex activates the alkyne moiety of the N-propargyl-β-enaminone, facilitating an amino-Claisen rearrangement. This rearrangement proceeds through a[2][2]-sigmatropic shift to form an α-allenyl-β-enaminone intermediate. This intermediate then undergoes a gold-catalyzed 5-endo-dig cyclization, followed by aromatization to yield the final polysubstituted pyrrole product.[1][2][3]

Experimental Protocols

General Procedure for the Gold(I)-Catalyzed Synthesis of Functionalized Pyrroles

The following is a general protocol adapted from established literature procedures for the gold(I)-catalyzed cyclization of N-propargyl-β-enaminones.[1][4]

Materials:

  • N-propargyl-β-enaminone substrate (1.0 equiv)

  • Gold(I) catalyst, e.g., [IPrAu(MeCN)]BF4 (5 mol%)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the N-propargyl-β-enaminone substrate.

  • Add the gold(I) catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized pyrrole.

Data Presentation

The following table summarizes the yields for the synthesis of various functionalized pyrroles from different N-propargyl-β-enaminone substrates under gold-catalyzed conditions. This data is representative of the efficiency and scope of the reaction.

EntryR⁴ (N-substituent)Yield (%)
1PhHMeAllyl85
2PhHMeBenzyl92
34-MeO-C₆H₄HMeAllyl88
44-Cl-C₆H₄HMeAllyl75
5MeHMeAllyl78
6PhMeMeAllyl90

Data extrapolated from representative examples in the literature.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Pyrrole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh N-propargyl-β-enaminone and Gold(I) catalyst dissolve Dissolve in anhydrous solvent start->dissolve react Stir under inert atmosphere at specified temperature dissolve->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete purify Purify by flash chromatography concentrate->purify end Final Product purify->end Obtain pure pyrrole

Caption: A schematic overview of the experimental workflow for the gold-catalyzed synthesis of functionalized pyrroles.

Proposed Reaction Mechanism

reaction_mechanism Proposed Mechanism for Gold-Catalyzed Pyrrole Synthesis reactant N-Propargyl-β-enaminone activated_complex π-Alkyne Gold Complex reactant->activated_complex + [Au(I)] catalyst [Au(I)]+ rearrangement [3,3]-Sigmatropic Rearrangement (Amino-Claisen) activated_complex->rearrangement intermediate α-Allenyl-β-enaminone Intermediate rearrangement->intermediate cyclization 5-endo-dig Cyclization intermediate->cyclization + [Au(I)] cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate aromatization Aromatization cyclized_intermediate->aromatization aromatization->catalyst - [Au(I)] product Functionalized Pyrrole aromatization->product

Caption: The proposed catalytic cycle for the gold(I)-catalyzed synthesis of pyrroles from N-propargyl-β-enaminones.

References

Application Notes and Protocols: Allyl-but-2-ynyl-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl-but-2-ynyl-amine is a valuable and versatile building block in modern organic synthesis. Its structure, incorporating both an alkene and an alkyne functionality connected by a nitrogen atom, makes it an ideal substrate for a variety of intramolecular cyclization and multicomponent reactions. This allows for the rapid construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules. This document provides an overview of its applications and detailed protocols for key synthetic transformations.

Key Applications

This compound and its derivatives are particularly well-suited for the following types of reactions:

  • Palladium-Catalyzed Cascade Reactions: The presence of both an allylic and a propargylic moiety allows for sequential intramolecular cyclization and intermolecular coupling reactions in the presence of a palladium catalyst. This leads to the formation of highly substituted dihydropyrrole derivatives.

  • Pauson-Khand Reaction: As a classic 1,6-enyne, this amine is an excellent substrate for the intramolecular Pauson-Khand reaction, a formal [2+2+1] cycloaddition of the alkene, alkyne, and carbon monoxide. This reaction provides a direct route to bicyclic cyclopentenones fused to a nitrogen heterocycle.

  • Enyne Metathesis: Ring-closing enyne metathesis catalyzed by ruthenium or other transition metal complexes offers a powerful method for the synthesis of various nitrogen-containing rings, including five, six, and seven-membered heterocycles.

  • Gold-Catalyzed Cycloisomerization: Gold catalysts can activate the alkyne moiety towards nucleophilic attack by the tethered alkene, leading to a variety of cyclized products through different reaction pathways.

Data Presentation

The following tables summarize representative quantitative data for reactions involving substrates similar to this compound.

Table 1: Palladium-Catalyzed Cascade Reaction of N-Allyl-N-(2-butenyl)-p-toluenesulfonamide with Benzyl Halides [1]

EntryBenzyl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Benzyl bromidePd(OAc)₂ (5)K₂CO₃DMF0.392
24-Methylbenzyl bromidePd(OAc)₂ (5)K₂CO₃DMF0.395
34-Methoxybenzyl bromidePd(OAc)₂ (5)K₂CO₃DMF0.588
44-Chlorobenzyl bromidePd(OAc)₂ (5)K₂CO₃DMF0.585
52-Bromobenzyl bromidePd(OAc)₂ (5)K₂CO₃DMF0.578

Note: The substrate in this study is N-allyl-N-(2-butenyl)-p-toluenesulfonamide, a close structural analog of the tosyl-protected version of the title compound.

Table 2: Representative Intramolecular Pauson-Khand Reaction of 1,6-Enynes [2][3][4]

EntrySubstrateCatalystPromoterSolventTemp (°C)Yield (%)
1N-Tosyl-N-(prop-2-en-1-yl)prop-2-yn-1-amineCo₂(CO)₈NMOCH₂Cl₂4085
2Diethyl 2-allyl-2-(prop-2-ynyl)malonateCo₂(CO)₈-Toluene11075
3N-Allyl-N-tosyl-4-phenylbut-2-yn-1-amine[Rh(CO)₂Cl]₂-Toluene10068

Note: These are representative examples from the literature on similar 1,6-enyne substrates to illustrate typical reaction conditions and yields.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cascade Cyclization-Coupling

This protocol is adapted from the synthesis of dihydropyrroles from a related N-allyl-N-(2-butenyl)-p-toluenesulfonamide.[1]

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine N-Allyl-N-(but-2-ynyl)-p-toluenesulfonamide Dihydropyrrole Dihydropyrrole Derivative Amine->Dihydropyrrole BenzylHalide Benzyl Halide BenzylHalide->Dihydropyrrole Catalyst Pd(OAc)₂ Catalyst->Dihydropyrrole Base K₂CO₃ Base->Dihydropyrrole Solvent DMF Solvent->Dihydropyrrole

Caption: Palladium-catalyzed cascade reaction workflow.

Materials:

  • N-Allyl-N-(but-2-ynyl)-p-toluenesulfonamide (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-allyl-N-(but-2-ynyl)-p-toluenesulfonamide, potassium carbonate, and palladium(II) acetate.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature and add the benzyl bromide dropwise.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired dihydropyrrole derivative.

Protocol 2: Intramolecular Pauson-Khand Reaction

This is a general protocol for the cobalt-mediated intramolecular Pauson-Khand reaction of a 1,6-enyne like this compound.[2][3][4]

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Enyne This compound Derivative Cyclopentenone Bicyclic Cyclopentenone Enyne->Cyclopentenone CO Carbon Monoxide (from Co₂(CO)₈) CO->Cyclopentenone Catalyst Co₂(CO)₈ Catalyst->Cyclopentenone Promoter NMO (optional) Promoter->Cyclopentenone Solvent DCM or Toluene Solvent->Cyclopentenone

Caption: Pauson-Khand reaction for bicyclic cyclopentenone synthesis.

Materials:

  • This compound (protected, e.g., with a tosyl or Boc group) (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv)

  • N-Methylmorpholine N-oxide (NMO, 4.0 equiv, optional promoter)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the protected this compound in anhydrous DCM.

  • Add dicobalt octacarbonyl in one portion. The solution should change color, indicating the formation of the cobalt-alkyne complex.

  • Stir the mixture at room temperature for 2-4 hours.

  • Add N-methylmorpholine N-oxide (if used) and heat the reaction to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate, to remove the cobalt residues.

  • Concentrate the eluent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the bicyclic cyclopentenone product.

Protocol 3: Ring-Closing Enyne Metathesis

This protocol provides a general method for the ring-closing metathesis of this compound using a Grubbs-type catalyst.

Reaction:

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Enyne This compound Derivative CyclicDiene Cyclic Dihydropyrrole Enyne->CyclicDiene Catalyst Grubbs Catalyst Catalyst->CyclicDiene Solvent DCM or Toluene Solvent->CyclicDiene

Caption: Ring-closing enyne metathesis workflow.

Materials:

  • This compound (protected, e.g., with a tosyl or Boc group) (1.0 equiv)

  • Grubbs second-generation catalyst (0.05 equiv)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Dissolve the protected this compound in anhydrous and degassed DCM in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the Grubbs catalyst to the solution.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic diene.

Conclusion

This compound is a powerful synthetic intermediate that enables the efficient construction of diverse nitrogen-containing heterocyclic systems. The strategic placement of both an alkene and an alkyne allows for a range of selective and high-yield transformations. The protocols provided herein serve as a starting point for the exploration of this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Troubleshooting & Optimization

Removing secondary amine impurities from tertiary amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of secondary amine impurities from tertiary amine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it often difficult to separate secondary and tertiary amine impurities through standard methods like distillation or silica gel chromatography?

A1: Secondary and tertiary amines with similar molecular weights and structures often exhibit very close boiling points and polarities. This makes their separation by fractional distillation or conventional silica gel chromatography challenging. In silica gel chromatography, the basic nature of amines leads to strong interactions with the acidic silica surface, often resulting in poor separation, peak tailing, and potential degradation of the compounds.[1][2] While modifying the mobile phase with a competing amine like triethylamine can sometimes improve results, it is not always sufficient for complete separation.[1]

Q2: What are the primary strategies for removing secondary amine impurities from a tertiary amine product?

A2: When physical separation methods are ineffective, several chemical and specialized physical methods can be employed. The most common strategies include:

  • Chemical Derivatization: Reacting the mixture with a reagent that selectively targets the N-H bond of the secondary amine, converting it into a new compound with significantly different properties (e.g., higher boiling point, different solubility), thus allowing for easy separation.

  • Scavenger Resins: Using solid-supported reagents (scavenger resins) that covalently bind to the secondary amine, which can then be removed by simple filtration.[3][4]

  • Ion-Exchange Chromatography: Separating amines based on differences in their charge properties under specific pH conditions.[5][6][7][8]

  • Buffer-Assisted Extraction: Utilizing the differences in pKa values between primary, secondary, and tertiary amines to selectively extract them into aqueous buffer solutions at different pH levels.[9][10][11]

Q3: How can I quantify the level of secondary amine impurity in my tertiary amine product?

A3: Several analytical techniques can be used for the accurate quantification of secondary amine impurities. The choice of method often depends on the specific amines, the required sensitivity, and the available instrumentation. Common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for volatile amines, providing both separation and identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique suitable for a wide range of amines, and it is particularly useful for detecting trace-level impurities.[12]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: Can be effective, especially if the amines have a chromophore. Method development may be required to achieve baseline separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify impurities if there are distinct, well-resolved signals for both the secondary and tertiary amines.

Q4: Can nitrosamine formation be a concern with secondary amine impurities?

A4: Yes, the presence of secondary amine impurities is a significant concern, particularly in the pharmaceutical industry, as they can react with nitrosating agents (like nitrites, often present in excipients or from environmental sources) to form N-nitrosamines.[13][14] N-nitrosamines are classified as probable human carcinogens, making the removal of secondary amine precursors critically important.[15]

Troubleshooting Guides

Problem 1: My standard purification by column chromatography failed to separate the secondary amine.

Cause Solution
Similar Polarity The structural similarity between your secondary and tertiary amine results in poor separation on standard silica gel.
Strong Amine-Silica Interaction Basic amines interact strongly with acidic silanol groups on the silica surface, causing streaking and co-elution.[2]
Recommended Action Switch to a chemical purification method. Selective derivatization of the secondary amine is a highly effective strategy. React the crude mixture with an anhydride like trifluoroacetic anhydride. This will convert the secondary amine into a non-basic, more polar trifluoroacetamide, which can be easily separated from the unreacted tertiary amine by a simple extraction or a quick silica plug filtration. See Protocol 1 for a detailed procedure.

Problem 2: I'm working on a small scale and want to avoid a chemical workup. How can I efficiently remove a minor secondary amine impurity?

Cause Solution
Small-Scale Synthesis A multi-step aqueous workup may lead to product loss.
Need for High Purity The final product must be free of the secondary amine impurity for downstream applications.
Recommended Action Use a scavenger resin. These are solid-supported reagents that react with and bind the target impurity. For secondary amines, an isocyanate-functionalized polystyrene resin is highly effective.[3][16] Simply stir the crude product with the resin in a suitable solvent. The secondary amine will covalently bind to the resin. The pure tertiary amine is then recovered by filtering off the resin. This method avoids aqueous workups and is excellent for parallel synthesis and rapid purification. See Protocol 2 for a detailed procedure.

Data Presentation

Table 1: Comparison of Purification Methods for Secondary Amine Removal

Method Principle Typical Purity Achieved Advantages Disadvantages
Derivatization (Anhydride) Selective chemical conversion of secondary amine to an amide.>99%High efficiency; applicable to a wide range of amines; cost-effective reagents.[17]Requires an additional reaction step and workup; may require a final deprotection step if the secondary amine is the desired product.
Scavenger Resins Covalent trapping of the secondary amine on a solid support.[3]>98%Simple filtration workup; no aqueous extraction needed; suitable for automation and high-throughput applications.[4]Resins can be expensive; may require optimization of reaction time and equivalents of resin.
Ion-Exchange Chromatography Separation based on differential binding of protonated amines to a charged stationary phase.[5]>99%High resolution and capacity; can handle complex mixtures.[18]Requires specialized columns and instrumentation (IC or HPLC); method development can be time-consuming.
Buffer-Assisted Extraction Selective partitioning of amines into aqueous buffers based on pKa differences.[10][11]90% to >99%Inexpensive; avoids chromatography; scalable.[9]Efficiency is highly dependent on the pKa difference between the amines; can involve multiple extraction steps.

Experimental Protocols

Protocol 1: Purification via Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol describes the selective removal of a secondary amine from a tertiary amine by converting the former into a trifluoroacetamide.

Materials:

  • Crude amine mixture (containing tertiary and secondary amines)

  • Trifluoroacetic anhydride (TFAA)[19]

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the crude amine mixture in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents relative to the secondary amine impurity) to the stirred solution. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the secondary amine.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting product is the purified tertiary amine, free from the trifluoroacetamide derivative.

  • Further Purification (Optional): If needed, the tertiary amine can be further purified by a quick filtration through a short plug of silica gel, eluting with a suitable solvent system to remove the highly polar trifluoroacetamide.

Protocol 2: Purification Using an Isocyanate Scavenger Resin

This protocol details the removal of a secondary amine impurity using a polystyrene-bound isocyanate resin.

Materials:

  • Crude amine mixture

  • Isocyanate-functionalized polystyrene resin

  • Anhydrous, non-protic solvent (e.g., DCM, THF, or toluene)

  • Stirring vessel (e.g., flask or vial)

  • Filtration apparatus (e.g., fritted funnel or filter paper)

Procedure:

  • Resin Swelling: Place the isocyanate resin (typically 2-3 equivalents relative to the secondary amine impurity) in the reaction vessel. Add a small amount of the chosen solvent and allow the resin to swell for 15-30 minutes.

  • Scavenging Reaction: Dissolve the crude amine mixture in the solvent and add it to the swollen resin.

  • Incubation: Stir the suspension at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine. Monitor the removal of the secondary amine from the solution by TLC or LC-MS.

  • Filtration: Once the secondary amine is consumed, filter the mixture to remove the resin. The resin will now have the secondary amine covalently bound as a urea derivative.

  • Washing: Wash the collected resin with additional solvent (2-3 times) to ensure complete recovery of the tertiary amine product.

  • Isolation: Combine the filtrate and the washes. Remove the solvent under reduced pressure to yield the purified tertiary amine.

Visualizations

G start Start: Crude Tertiary Amine (with Secondary Amine Impurity) check_properties Are boiling points and polarities significantly different? start->check_properties distill_column Purify via Distillation or Column Chromatography check_properties->distill_column  Yes check_pka Are pKa values significantly different? check_properties->check_pka No end_product Pure Tertiary Amine distill_column->end_product acid_base Use Buffer-Assisted Liquid-Liquid Extraction check_pka->acid_base  Yes check_scale What is the reaction scale? check_pka->check_scale No acid_base->end_product large_scale Use Chemical Derivatization (e.g., with Anhydride) check_scale->large_scale Large Scale (>1g) small_scale Use Scavenger Resin (e.g., Isocyanate Resin) check_scale->small_scale Small Scale / HTS (<1g) large_scale->end_product small_scale->end_product

Caption: Decision workflow for selecting a purification method.

G cluster_reaction Reaction cluster_workup Workup & Isolation start 1. Dissolve Crude Amine Mixture in DCM add_reagent 2. Add Trifluoroacetic Anhydride at 0°C start->add_reagent react 3. Stir at Room Temperature (1-3 hours) add_reagent->react quench 4. Quench with aq. NaHCO3 react->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate end_product Pure Tertiary Amine concentrate->end_product

Caption: Experimental workflow for derivatization-based purification.

References

Common side reactions in the synthesis of N-allylpropargylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-allylpropargylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-allylpropargylamine, particularly when using propargylamine and an allyl halide as starting materials.

Issue Potential Cause Recommended Solution
Low yield of N-allylpropargylamine Overalkylation: The primary amine product is more nucleophilic than the starting propargylamine, leading to the formation of N,N-diallylpropargylamine and other poly-alkylated byproducts.[1][2][3]Adjust Stoichiometry: Use a large excess of propargylamine relative to the allyl halide. This increases the probability of the allyl halide reacting with the starting amine rather than the product.• Slow Addition: Add the allyl halide dropwise to the reaction mixture containing propargylamine. This maintains a low concentration of the alkylating agent, disfavoring overalkylation.• Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second alkylation reaction, which may have a higher activation energy.
Incomplete Reaction: The reaction has not gone to completion.Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.• Increase Temperature: If lowering the temperature to control selectivity is not the primary concern, a moderate increase in temperature can enhance the reaction rate.
Loss of Product during Workup: The product is lost during the extraction or purification steps.Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to keep the amine product in its free base form, which is more soluble in organic solvents.• Careful Purification: Use appropriate purification techniques such as fractional distillation under reduced pressure or column chromatography to separate the product from unreacted starting materials and byproducts.
Presence of significant amounts of N,N-diallylpropargylamine Overalkylation: This is the most common side reaction.[1][2][3]See "Low yield of N-allylpropargylamine" -> "Overalkylation" section above.Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the primary amine, which can sometimes help in controlling the second alkylation.
Formation of quaternary ammonium salts Excessive Alkylation: The tertiary amine byproduct can be further alkylated to form a quaternary ammonium salt.Strict Stoichiometric Control: Carefully control the amount of allyl halide used. Using less than one equivalent of the allyl halide relative to the amine can help, although this will result in incomplete conversion of the starting amine.
Reaction is very slow or does not proceed Poor Nucleophilicity of the Amine: The amine is not sufficiently nucleophilic under the reaction conditions.Choice of Solvent: Use a polar aprotic solvent like acetonitrile or DMF to dissolve the reactants and facilitate the SN2 reaction.• Activation of Alkyl Halide: If using allyl chloride, consider switching to the more reactive allyl bromide or allyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of N-allylpropargylamine from propargylamine and an allyl halide?

A1: The most common side reaction is overalkylation, leading to the formation of the secondary amine, N,N-diallylpropargylamine, and potentially the tertiary amine, N-allyl-N,N-dipropargylamine. This is because the product, N-allylpropargylamine, is often more nucleophilic than the starting propargylamine.[1][2][3]

Q2: How can I minimize the formation of N,N-diallylpropargylamine?

A2: To minimize the formation of this byproduct, you can:

  • Use a large excess of propargylamine compared to the allyl halide.

  • Add the allyl halide slowly to the reaction mixture.

  • Maintain a low reaction temperature.

  • Carefully choose the solvent and base.

Q3: What is a typical experimental protocol for the synthesis of N-allylpropargylamine?

A3: A representative experimental protocol is as follows. Please note that optimization may be required.

Materials:

  • Propargylamine

  • Allyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Diethyl ether (or other extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargylamine (e.g., 3 equivalents) and potassium carbonate (e.g., 2 equivalents) in acetonitrile.

  • Cool the mixture in an ice bath.

  • Add a solution of allyl bromide (1 equivalent) in acetonitrile dropwise to the stirred mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter off the solid potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography to obtain N-allylpropargylamine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture alongside the starting materials (propargylamine and allyl bromide) to observe the disappearance of the reactants and the appearance of the product spot. For GC, you can analyze aliquots of the reaction mixture to quantify the conversion of the starting materials and the formation of the product and byproducts.

Q5: What are the key safety precautions for this synthesis?

A5: Propargylamine and allyl bromide are toxic and volatile. This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis and Side Reactions

The following diagrams illustrate the synthetic pathway and the troubleshooting logic.

Synthesis_Pathway Propargylamine Propargylamine N_Allylpropargylamine N-Allylpropargylamine (Desired Product) Propargylamine->N_Allylpropargylamine + Allyl Bromide AllylBromide Allyl Bromide AllylBromide->N_Allylpropargylamine Base Base (e.g., K2CO3) Base->N_Allylpropargylamine N_N_Diallylpropargylamine N,N-Diallylpropargylamine (Byproduct) N_Allylpropargylamine->N_N_Diallylpropargylamine + Allyl Bromide Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Desired Product Overalkylation Overalkylation LowYield->Overalkylation IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ProductLoss Product Loss During Workup LowYield->ProductLoss HighByproduct High Level of Byproduct (N,N-diallylpropargylamine) HighByproduct->Overalkylation AdjustStoichiometry Adjust Stoichiometry (Excess Amine) Overalkylation->AdjustStoichiometry SlowAddition Slow Addition of Allyl Halide Overalkylation->SlowAddition LowerTemp Lower Reaction Temperature Overalkylation->LowerTemp IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp OptimizeWorkup Optimize Workup/Purification ProductLoss->OptimizeWorkup

References

Optimizing reaction conditions for the synthesis of propargylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of propargylamines. The content is designed to address common challenges encountered during A3 and KA2 coupling reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My A3/KA2 coupling reaction is yielding no product or very low yields. What are the common causes and how can I troubleshoot this?

Low to no product formation in A3/KA2 coupling reactions can stem from several factors, ranging from reagent quality to reaction setup. Here’s a checklist of potential issues and their solutions:

  • Catalyst Activity: The choice and state of the catalyst are critical.

    • Troubleshooting:

      • Ensure the use of an active catalyst. For copper-catalyzed reactions, Cu(I) species are generally more active. If using a Cu(II) precursor, it may need to be reduced in situ.

      • Consider using a different metal catalyst if copper is ineffective for your specific substrates. Zinc, gold, and silver catalysts have also been successfully employed.[1][2]

      • For heterogeneous catalysts, ensure proper activation and dispersion.[2][3]

  • Oxygen Sensitivity: Many coupling reactions, particularly those involving copper acetylides, are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) as a major side reaction.[4]

    • Troubleshooting:

      • Degas your solvent and reagents thoroughly.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reagent Quality: The purity of aldehydes, amines, and alkynes is crucial.

    • Troubleshooting:

      • Use freshly distilled aldehydes, as they can oxidize to carboxylic acids upon storage.

      • Ensure the amine is pure and dry.

      • Terminal alkynes should be free of impurities.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

    • Troubleshooting:

      • If a reaction is sluggish in a particular solvent, try an alternative. Toluene, acetonitrile, water, and even solvent-free conditions have been reported to be effective, depending on the specific reaction.[3][5][6] Solvent-free reactions often offer environmental benefits and can sometimes lead to better results.[3][7][8]

  • Temperature: The reaction temperature may not be optimal.

    • Troubleshooting:

      • While many A3 couplings proceed at room temperature, some substrate combinations or less active catalysts may require heating.[4][6] Typical temperature ranges are from room temperature to 120°C.[3]

2. I'm observing significant formation of a side product. What are the likely side reactions and how can I suppress them?

The most common side reaction is the homocoupling of the terminal alkyne.

  • Issue: Alkyne Homocoupling (Glaser Coupling). This is particularly prevalent in copper-catalyzed reactions in the presence of oxygen.

  • Solution:

    • As mentioned previously, rigorously exclude oxygen from the reaction by using degassed solvents and running the reaction under an inert atmosphere.[4]

    • The addition of a co-catalyst or ligand can sometimes suppress this side reaction.

3. My ketone is not reacting in a KA2 coupling, or the reaction is very slow. How can I improve the reactivity?

Ketones are generally less electrophilic than aldehydes, which can lead to sluggish or unsuccessful KA2 reactions.[3][9]

  • Troubleshooting:

    • Higher Temperatures: KA2 reactions often require higher temperatures than their A3 counterparts, with temperatures around 110-120°C being common under solvent-free conditions.[3][10]

    • Catalyst Choice: While copper catalysts are common, zinc-based catalysts like Zn(OAc)2 have been shown to be highly effective for KA2 couplings, even with challenging ketone substrates.[11]

    • Water Removal: The reaction produces water, which can inhibit the catalyst and lead to side reactions. The use of a drying agent like MgSO4 can be beneficial.[9]

    • Solvent-Free Conditions: Neat (solvent-free) reaction conditions can often improve the efficiency of KA2 couplings.[11]

4. How do electron-donating and electron-withdrawing groups on the aldehyde affect the A3 coupling reaction?

The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro, cyano) are generally more electrophilic and tend to react faster, often leading to higher yields in shorter reaction times.[3]

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, methyl) are less electrophilic and may require longer reaction times or higher temperatures to achieve good conversion.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the synthesis of propargylamines under various catalytic systems and conditions.

Table 1: A3 Coupling - Effect of Catalyst and Solvent

Catalyst (mol%)AldehydeAmineAlkyneSolventTemp (°C)Time (h)Yield (%)Reference
CuBr (5)BenzaldehydePiperidinePhenylacetyleneToluene1001295[6]
CuCl (10)4-ChlorobenzaldehydeMorpholinePhenylacetyleneToluene1001298[6]
CuI/HTNT (20 mg)BenzaldehydePiperidinePhenylacetyleneSolvent-free70195[3]
[Zn(L-proline)2]4-ChlorobenzaldehydePiperidinePhenylacetyleneSolvent-free100296[3]
AgMNPsBenzaldehydePiperidinePhenylacetyleneWater800.598[12]
Gold(III) salenBenzaldehydeProlinolPhenylacetyleneWater402495[13]

Table 2: KA2 Coupling - Optimizing for Ketones

Catalyst (mol%)KetoneAmineAlkyneSolventTemp (°C)Time (h)Yield (%)Reference
CuCl2 (5)CyclohexanonePiperidinePhenylacetyleneSolvent-free110692[3]
Cu/HM (0.013)CyclohexanonePiperidinePhenylacetyleneSolvent-free1100.592[10]
Zn(OAc)2 (10)CyclohexanonePyrrolidinePhenylacetyleneSolvent-free1202491[11]
CuI/Amberlyst A-21CyclohexanonePiperidinePhenylacetyleneSolvent-free120494[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A3 Coupling in Toluene

This protocol is adapted from a procedure for the synthesis of propargylamines using a copper(I) catalyst.[6]

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).

  • Add toluene (5 mL) to the flask.

  • Add the copper(I) catalyst (e.g., CuBr, 5 mol%).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The Rf value of the propargylamine product is typically lower than that of the starting aldehyde and alkyne.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Solvent-Free KA2 Coupling

This protocol is based on methodologies developed for the efficient synthesis of tetrasubstituted propargylamines.[3][10]

  • In a reaction vial equipped with a magnetic stir bar, combine the ketone (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).

  • Add the catalyst (e.g., CuCl2, 5 mol%).

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110-120°C).

  • Stir the reaction mixture vigorously for the specified time (typically 1-12 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Filter to remove any solid catalyst.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion [R1CH=NR2R3]+ Aldehyde->Iminium + Amine - H2O Amine Amine (R2R3NH) Amine->Iminium Alkyne Terminal Alkyne (R4C≡CH) Acetylide Metal Acetylide [M-C≡CR4] Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Acetylide Propargylamine Propargylamine Iminium->Propargylamine + Metal Acetylide Acetylide->Propargylamine Troubleshooting_Workflow Start Low/No Product in A3/KA2 Coupling CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckAtmosphere Check for Inert Atmosphere CheckCatalyst->CheckAtmosphere Catalyst OK UseNewCatalyst Use Fresh/Different Catalyst CheckCatalyst->UseNewCatalyst Issue Found CheckReagents Check Reagent Purity CheckAtmosphere->CheckReagents Atmosphere OK DegasSystem Degas Solvents & Use N2/Ar CheckAtmosphere->DegasSystem Issue Found CheckConditions Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Distill Reagents CheckReagents->PurifyReagents Issue Found OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp ChangeSolvent Change Solvent / Try Solvent-Free CheckConditions->ChangeSolvent Success Successful Reaction OptimizeTemp->Success ChangeSolvent->Success UseNewCatalyst->CheckAtmosphere DegasSystem->CheckReagents PurifyReagents->CheckConditions

References

How to avoid over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent over-alkylation during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in amine synthesis and why is it problematic?

Over-alkylation is a common side reaction where an amine nitrogen is alkylated more than once, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2] This occurs because the newly formed, more substituted amine is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[3] This lack of selectivity is problematic as it reduces the yield of the desired product and complicates purification, requiring extensive chromatography to separate structurally similar compounds.[4]

Q2: What are the key experimental factors that promote over-alkylation?

Several factors can contribute to poor selectivity and over-alkylation:

  • Stoichiometry: Using a 1:1 ratio of amine to alkylating agent is highly likely to result in over-alkylation because the product amine competes with the starting amine for the alkylating agent.[5]

  • Reactivity of Amines: The product of the first alkylation (e.g., a secondary amine) is often more nucleophilic and reactive than the starting primary amine, creating a "monster" that preferentially reacts further.[3]

  • Reaction Conditions: Higher temperatures can provide the necessary activation energy for multiple alkylation steps to occur. The choice of solvent and base also plays a crucial role in modulating the reactivity of the amine and the alkylating agent.[6][7]

Q3: How can I adjust the reaction stoichiometry to favor mono-alkylation?

To favor the formation of a primary amine from ammonia, or a secondary amine from a primary amine, a large excess of the initial amine or ammonia should be used.[5] This ensures that the alkylating agent is more likely to encounter and react with the starting amine rather than the more dilute, newly formed product. While this can improve the selectivity for mono-alkylation, it is often not atom-economical and requires removal of the excess amine during workup.[6]

Q4: Can protecting groups be used to ensure selective mono-alkylation?

Yes, using a protecting group is a robust strategy. The amine can be protected with a group that reduces its nucleophilicity or allows for only a single alkylation. For example, a primary amine can be converted into a sulfonamide, which can be mono-alkylated and then deprotected to yield the secondary amine.[8][9] Another classic approach is the Gabriel synthesis, which uses the phthalimide anion as an ammonia surrogate to form primary amines without the risk of over-alkylation.[10]

Q5: What are the most effective alternatives to direct alkylation for avoiding this issue?

Reductive amination is widely considered one of the best and most controllable methods for synthesizing substituted amines.[4][11][12] This two-step, often one-pot, process involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the target amine.[13] Since the imine only forms once on a given amine, the problem of multiple additions is neatly avoided.[4]

Other effective alternatives include:

  • Azide Synthesis: An alkyl halide can undergo an SN2 reaction with sodium azide to form an alkyl azide. The azide is then reduced (e.g., with LiAlH4) to the primary amine. The azide itself is not nucleophilic, preventing over-alkylation.[10]

  • N-Aminopyridinium Salts: This modern approach uses N-aminopyridinium salts as ammonia surrogates. These compounds undergo self-limiting alkylation to selectively produce secondary amines without over-alkylation byproducts.[9][14]

Q6: How do I choose the right reducing agent for reductive amination?

The choice of reducing agent is critical. Mild reducing agents are preferred because they can selectively reduce the imine intermediate without affecting the carbonyl group of the starting material. Common choices include:

  • Sodium cyanoborohydride (NaBH3CN): Effective at selectively reducing imines in the presence of aldehydes.[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)3): A milder and often preferred alternative to NaBH3CN, avoiding the use of cyanide.[4][10]

  • Catalytic Hydrogenation: Using H2 gas with a metal catalyst (e.g., Pd, Pt, or Ni) is also a common method.[8][12]

Troubleshooting Guide: Controlling Reaction Selectivity

This table summarizes key experimental parameters and their impact on the selectivity of amine alkylation.

ParameterTo Favor Mono-alkylation (Desired)Conditions Leading to Over-alkylation (Undesired)Rationale
Amine:Alkyl Halide Ratio High ratio (e.g., >5:1 of Amine:Halide)Low ratio (e.g., 1:1 or excess halide)A high concentration of the starting amine increases the probability of it reacting with the alkylating agent over the product amine.[5]
Temperature Lower temperatures (-10 °C to RT)Higher temperatures (Reflux)Reduces the reaction rate, allowing for more selective reaction with the more abundant starting amine and preventing subsequent alkylations.[14]
Solvent Polar aprotic solvents (e.g., Acetonitrile, DMF)Non-polar solventsPolar aprotic solvents can stabilize reaction intermediates effectively. The choice can significantly influence reaction rates and selectivity.[7][15]
Base Weak, non-nucleophilic bases (e.g., K2CO3, DIPEA)Strong, nucleophilic basesA mild base is sufficient to neutralize the acid byproduct without promoting side reactions. Stronger bases can increase the nucleophilicity of all amines present, worsening selectivity.[16]
Addition Rate Slow, dropwise addition of the alkylating agentRapid, bulk addition of the alkylating agentSlow addition maintains a low concentration of the alkylating agent, favoring reaction with the amine in excess and minimizing reaction with the newly formed product.

Process Diagrams

Overalkylation_Troubleshooting start Over-alkylation Observed (Mixture of 2°, 3°, 4° amines) check_stoich Is a large excess (>5 eq.) of starting amine being used? start->check_stoich adjust_stoich Increase starting amine to >5 equivalents check_stoich->adjust_stoich No check_conditions Are reaction conditions optimized for selectivity? check_stoich->check_conditions Yes adjust_stoich->check_conditions adjust_conditions Adjust Conditions: - Lower Temperature - Slow addition of alkylating agent - Use weaker, non-nucleophilic base check_conditions->adjust_conditions No consider_alt Is direct alkylation the best method? check_conditions->consider_alt Yes adjust_conditions->consider_alt reductive_amination Switch to Reductive Amination (Amine + Carbonyl + Reducing Agent) consider_alt->reductive_amination No, switch method protecting_group Use a Protecting Group Strategy (e.g., Sulfonamide formation/alkylation/deprotection) consider_alt->protecting_group No, switch method problem_solved Problem Resolved: Desired mono-alkylated product consider_alt->problem_solved Yes, after optimization end_fail Persistent Issues: Consider alternative synthons (e.g., Gabriel, Azide reduction) consider_alt->end_fail Still issues reductive_amination->problem_solved protecting_group->problem_solved

Caption: Troubleshooting workflow for addressing over-alkylation.

Reductive_Amination_Workflow amine Primary or Secondary Amine mix Mix & Form Imine/ Enamine Intermediate amine->mix carbonyl Aldehyde or Ketone carbonyl->mix reduction Selective Reduction mix->reduction Intermediate formed in situ reducer Add Selective Reducing Agent (e.g., NaBH(OAc)₃) reducer->reduction product Final Mono-alkylated Amine Product reduction->product byproduct No Over-alkylation Byproducts product->byproduct

Caption: Experimental workflow for reductive amination.

Key Experimental Protocol: Reductive Amination of a Primary Amine with an Aldehyde

This protocol describes a general, one-pot procedure for the synthesis of a secondary amine using sodium triacetoxyborohydride, a method known for its high selectivity and operational simplicity.[4][10]

Materials:

  • Primary Amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq) and the aldehyde (1.1 eq). Dissolve the components in the chosen solvent (DCM or DCE) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive carbonyls.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography or other appropriate methods to yield the pure secondary amine.

References

Challenges in the scale-up of Allyl-but-2-ynyl-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Allyl-but-2-ynyl-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.

Q1: Low or no product yield is observed. What are the potential causes and solutions?

Potential Causes:

  • Insufficient reaction temperature: The reaction may not have reached the necessary activation energy.

  • Poor quality of reagents: Degradation of but-2-yn-1-amine or allyl bromide can impede the reaction.

  • Ineffective base: The chosen base may not be strong enough to deprotonate the amine effectively.

  • Solvent issues: The solvent may not be suitable for the reaction, leading to poor solubility of reagents.

Recommended Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Verify Reagent Quality: Ensure the purity of starting materials. Use freshly distilled but-2-yn-1-amine and allyl bromide if necessary.

  • Select an Appropriate Base: Consider using a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly if using a less reactive alkylating agent.

  • Solvent Selection: Acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective solvents for N-alkylation reactions. Ensure the chosen solvent is anhydrous.

Q2: The reaction is incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?

Potential Causes:

  • Insufficient reaction time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Equilibrium limitations: The reaction may be reversible under the current conditions.

  • Inadequate mixing: Poor agitation, especially in larger reaction vessels, can lead to localized concentration gradients.

Recommended Solutions:

  • Increase Reaction Time: Monitor the reaction over a longer period.

  • Use an Excess of Alkylating Agent: A slight excess (1.1-1.2 equivalents) of allyl bromide can help to drive the reaction forward.

  • Add a Catalyst: Catalytic amounts of potassium iodide (KI) can enhance the rate of N-alkylation with alkyl bromides.

  • Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q3: Significant formation of side products, such as the dialkylated amine (N,N-dithis compound), is observed. How can this be minimized?

Potential Causes:

  • High concentration of the alkylating agent: A large excess of allyl bromide increases the likelihood of a second alkylation.

  • High reaction temperature: Elevated temperatures can favor over-alkylation.

  • The product amine is more nucleophilic than the starting amine: This is a common issue in amine alkylations, leading to the "runaway" reaction.[1]

Recommended Solutions:

  • Slow Addition of Alkylating Agent: Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Control Reaction Temperature: Maintain a moderate and consistent reaction temperature.

  • Use Stoichiometric Amounts: Use a close to 1:1 molar ratio of but-2-yn-1-amine to allyl bromide.

  • Alternative Synthetic Routes: For selective mono-alkylation, consider reductive amination or the use of protecting groups.

Q4: I am facing difficulties in purifying the final product. What are the recommended purification strategies?

Potential Causes:

  • Formation of emulsions during work-up: This can complicate phase separation.

  • Co-elution of product and byproducts during chromatography: Similar polarities can make separation challenging.

  • Formation of ammonium salts: These can be difficult to remove.

Recommended Solutions:

  • Acid-Base Extraction: Utilize the basicity of the amine product. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.

  • Column Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation. A mixture of hexanes and ethyl acetate is a common starting point. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A general laboratory-scale protocol for the N-alkylation of but-2-yn-1-amine with allyl bromide is provided below. This should be optimized for specific laboratory conditions and scale.

Experimental Protocol: Synthesis of this compound

Parameter Value
Reactants But-2-yn-1-amine, Allyl bromide
Base Potassium carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)
Stoichiometry But-2-yn-1-amine: 1.0 eq, Allyl bromide: 1.1 eq, K₂CO₃: 1.5 eq
Temperature Room temperature to 40 °C
Reaction Time 12-24 hours

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add but-2-yn-1-amine (1.0 eq) at room temperature.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Q2: What are the main safety concerns when working with the synthesis of this compound?

  • Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • But-2-yn-1-amine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

  • The reaction can be exothermic . For larger scale reactions, ensure adequate cooling and controlled addition of reagents.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of starting materials and the formation of the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

  • Gas Chromatography (GC): Provides quantitative information about the relative amounts of starting materials, product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low or No Product Yield check_temp Check Reaction Temperature start->check_temp check_reagents Verify Reagent Quality start->check_reagents check_base Evaluate Base Strength start->check_base check_solvent Assess Solvent Suitability start->check_solvent incomplete_rxn Incomplete Reaction increase_time Increase Reaction Time incomplete_rxn->increase_time excess_allyl Use Excess Allyl Bromide incomplete_rxn->excess_allyl add_catalyst Add Catalytic KI incomplete_rxn->add_catalyst improve_mixing Improve Agitation incomplete_rxn->improve_mixing side_products Side Product Formation (e.g., Dialkylation) slow_addition Slow Addition of Allyl Bromide side_products->slow_addition control_temp Control Reaction Temperature side_products->control_temp stoichiometry Adjust Stoichiometry side_products->stoichiometry purification_issues Purification Difficulties extraction Optimize Acid-Base Extraction purification_issues->extraction chromatography Refine Chromatography Conditions purification_issues->chromatography distillation Consider Vacuum Distillation purification_issues->distillation

Caption: Troubleshooting workflow for common issues.

Side_Reaction_Pathway Potential Side Reaction Pathway: Over-Alkylation butynylamine But-2-yn-1-amine (Starting Material) product This compound (Desired Product) butynylamine->product + Allyl Bromide allyl_bromide Allyl Bromide side_product N,N-dithis compound (Side Product) product->side_product + Allyl Bromide (Over-alkylation)

Caption: Formation of the over-alkylation side product.

References

Technical Support Center: Allyl-but-2-ynyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Allyl-but-2-ynyl-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenge in the synthesis of secondary amines like this compound via N-alkylation is over-alkylation.[1] The product, a secondary amine, is often more nucleophilic than the starting primary amine (but-2-yn-1-amine), leading to the formation of a tertiary amine (dithis compound) and potentially a quaternary ammonium salt.[1] Other common issues include incomplete reactions, leading to low yields, and difficulties in purifying the final product due to the basic nature of the amine.

Q2: Which synthetic route is recommended for preparing this compound?

A2: A common and straightforward method is the direct N-alkylation of but-2-yn-1-amine with an allyl halide (e.g., allyl bromide) in the presence of a base. While other methods like reductive amination or metal-catalyzed couplings exist for secondary amine synthesis, direct alkylation is often employed for its simplicity. Careful control of reaction conditions is crucial to minimize side products.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: To suppress over-alkylation, you can employ several strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine (but-2-yn-1-amine) relative to the allylating agent (allyl bromide).

  • Slow Addition: Add the allyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate or cesium carbonate is often recommended.[2] The choice of base can influence the deprotonation equilibrium and thus the relative reactivity of the primary and secondary amines.

  • Protecting Groups: Although it adds extra steps, using a protecting group on the primary amine can ensure mono-alkylation, followed by deprotection.

Q4: What are the best practices for purifying this compound?

A4: Due to the basic nature of the amine, purification by standard silica gel column chromatography can be challenging, leading to peak tailing and potential product loss on the acidic silica.[3] To improve purification:

  • Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[3]

  • Alternative Stationary Phases: Consider using basic alumina or amine-functionalized silica for column chromatography.[3]

  • Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation 1. Ineffective base. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Switch to a stronger, more soluble base like cesium carbonate. Ensure the base is anhydrous. 2. Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile or acetone can improve the reaction rate.[2] 3. Check the quality of the allyl bromide. It can degrade over time.
Presence of significant starting material (but-2-yn-1-amine) 1. Insufficient amount of allyl bromide. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of allyl bromide. 2. Monitor the reaction by TLC or GC-MS and ensure it has gone to completion.
High percentage of tertiary amine (dithis compound) byproduct Over-alkylation due to the higher nucleophilicity of the secondary amine product.[1]1. Use an excess of but-2-yn-1-amine (1.5-2 equivalents). 2. Add allyl bromide dropwise over an extended period. 3. Consider a lower reaction temperature to improve selectivity.
Difficulty in separating the product from byproducts by column chromatography The basic nature of the amines causes poor separation on silica gel.1. Use an eluent system containing a small percentage of triethylamine or ammonium hydroxide.[3] 2. Employ an alternative stationary phase such as basic alumina or amine-functionalized silica.[3]
Product loss during aqueous workup The protonated amine salt may be soluble in the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine and drive it into the organic layer.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield and purity of this compound. This data is compiled from general principles of N-alkylation reactions.

Parameter Condition Expected Yield Expected Purity (Selectivity for Secondary Amine) Rationale
Base Potassium Carbonate (K₂CO₃)Moderate to GoodGoodA standard, cost-effective base for N-alkylations.[2]
Cesium Carbonate (Cs₂CO₃)Good to ExcellentGood to ExcellentHigher solubility in organic solvents can accelerate the reaction and improve yield.
Solvent AcetoneGoodGoodA common solvent for N-alkylation, facilitates easy workup.[2]
Acetonitrile (ACN)Good to ExcellentGoodHigher boiling point allows for higher reaction temperatures, potentially increasing the rate.[2]
Dimethylformamide (DMF)ExcellentModerateHigh boiling point and polarity can lead to faster reactions but may also promote over-alkylation if not carefully controlled.[2]
Temperature Room TemperatureLow to ModerateHighLower temperature favors selectivity for the mono-alkylated product but may require longer reaction times.
RefluxHighModerate to LowHigher temperature increases the reaction rate but can lead to a higher proportion of the over-alkylated tertiary amine.
Stoichiometry (Amine:Allyl Bromide) 1:1.1HighModerateA slight excess of the alkylating agent drives the reaction to completion but increases the risk of over-alkylation.
1.5:1ModerateHighAn excess of the primary amine helps to consume the alkylating agent and minimizes the formation of the tertiary amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of but-2-yn-1-amine with allyl bromide.

Materials:

  • But-2-yn-1-amine

  • Allyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add but-2-yn-1-amine (1.5 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.0 equivalent) dropwise to the stirring mixture.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Pre-elute the column with the starting eluent mixture (e.g., 99:1 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

  • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes), maintaining the 0.5% triethylamine concentration throughout.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine But-2-yn-1-amine, K₂CO₃, and Acetonitrile add_allyl Add Allyl Bromide Dropwise start->add_allyl reflux Reflux and Monitor add_allyl->reflux cool Cool to RT reflux->cool filter Filter Solids cool->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Extraction concentrate1->extract dry Dry and Concentrate extract->dry column Column Chromatography dry->column isolate Isolate Pure Product column->isolate

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_purity Purity Issues start Analyze Crude Reaction Mixture (TLC/GC-MS) low_yield Low Product Formation? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes purity_issue Impure Product? low_yield->purity_issue No sol_incomplete Increase Reflux Time or Temperature incomplete_rxn->sol_incomplete Yes (Starting Material Present) sol_no_rxn Check Reagent Quality / Use Stronger Base incomplete_rxn->sol_no_rxn No (No Product) overalkylation Over-alkylation Product Present? purity_issue->overalkylation Yes success Proceed to Purification purity_issue->success No sol_overalkylation Adjust Stoichiometry (excess amine) / Slow Addition overalkylation->sol_overalkylation Yes sol_purification Optimize Chromatography (Amine in eluent / Alumina) overalkylation->sol_purification No (Other Impurities)

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting low yields in copper-catalyzed A3 coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with copper-catalyzed A3 coupling reactions (aldehyde-alkyne-amine coupling).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My A3 coupling reaction is giving a very low yield. What are the most common causes?

Low yields in A3 coupling reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Reagent Quality:

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Ensure your aldehyde is pure and, if necessary, freshly distilled.

    • Amine: Amines can absorb carbon dioxide from the air. Use freshly opened or distilled amines. For solid amines, ensure they are dry.

    • Alkyne: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen. Ensure the alkyne is free of homocoupled impurities.

    • Solvent: Solvents must be dry and free of impurities that can coordinate to the copper catalyst and inhibit its activity. Some reactions may be sensitive to the choice of solvent.[1]

  • Catalyst Activity:

    • Copper Source: The choice of copper salt (e.g., CuI, CuBr, CuCl, Cu(OTf)₂) can significantly impact the reaction outcome.[2] Ensure the catalyst is of high purity and has been stored correctly to prevent deactivation.

    • Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II). This can be caused by atmospheric oxygen or impurities in the reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often beneficial.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary depending on the substrates and catalyst system. Both insufficient and excessive heat can lead to low yields or side product formation.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.

    • Stoichiometry: The ratio of the three components (aldehyde, amine, alkyne) can be critical. An excess of one reagent may be necessary in some cases to drive the reaction to completion.

I suspect my copper catalyst is inactive. How can I troubleshoot this?

Catalyst inactivity is a frequent issue. Here’s a systematic approach to address it:

  • Use a Fresh Source: Start by using a fresh, unopened bottle of the copper salt.

  • Consider the Copper(I) Source: Copper(I) salts are generally more active than Copper(II) salts, though some protocols successfully use Cu(II) sources which may be reduced in situ.[2]

  • Ligand Addition: The addition of a ligand can stabilize the copper catalyst, prevent agglomeration of copper nanoparticles, and enhance its reactivity.[2] Common ligands include those with nitrogen or phosphorus donor atoms.

  • Inert Atmosphere: If you are not already doing so, set up the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) catalyst.

  • Pre-activation: In some cases, pre-stirring the copper salt with a ligand before adding the reactants can be beneficial.

What are common side reactions in A3 coupling, and how can I minimize them?

Several side reactions can compete with the desired A3 coupling, leading to reduced yields and purification challenges:

  • Glaser Coupling (Alkyne Homocoupling): This is a common side reaction where two terminal alkyne molecules couple to form a diyne.

    • Minimization:

      • Run the reaction under an inert atmosphere to exclude oxygen.

      • Avoid using an excessive amount of the copper catalyst.

      • The presence of the amine can sometimes suppress Glaser coupling.

  • Chalcone Formation: Under certain conditions, the propargylamine product can isomerize to an allene intermediate, which can then hydrolyze to form a chalcone.[3]

    • Minimization:

      • Careful control of reaction temperature and time can help.

      • The choice of solvent can also influence this side reaction.

  • Aldol Condensation: The aldehyde can undergo self-condensation, especially in the presence of a base.

    • Minimization:

      • Add the amine and alkyne to the reaction mixture before adding the aldehyde.

      • Control the reaction temperature.

How does the choice of solvent affect the reaction yield?

The solvent can have a profound impact on the A3 coupling reaction by influencing reagent solubility, catalyst stability, and the reaction mechanism.

  • Polar vs. Non-polar: The effect of solvent polarity is system-dependent. While some reactions proceed well in polar aprotic solvents like DMF or DMSO, others favor non-polar solvents like toluene or dioxane.[4]

  • Protic vs. Aprotic: Protic solvents like water or alcohols can sometimes be used and can even be beneficial in "on-water" catalysis. However, they can also interfere with the reaction by competing for coordination to the catalyst.

  • Solvent-Free: In some cases, running the reaction neat (without solvent) can lead to higher yields and is a greener alternative.[5]

Quantitative Data Summary

The following tables summarize the impact of various parameters on the yield of copper-catalyzed A3 coupling reactions based on literature data.

Table 1: Effect of Copper Catalyst on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuIToluene110498[4]
CuBrToluene110495[4]
CuClToluene110492[4]
Cu(OAc)₂Toluene110467[4]
Cu nanoparticlesMeCN100-110765[6]

Table 2: Effect of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
TolueneCuI(pip)₂110498[4]
DioxaneCuI(pip)₂110491[4]
THFCuI(pip)₂67445[4]
DMFCuI(pip)₂110432[4]
DMSOCuI(pip)₂110425[4]
EtOHCuI(pip)₂78415[4]
MeCNCuI(pip)₂82412[4]

Table 3: Effect of Amine on Yield

AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineCuI(pip)₂Toluene110298[4]
MorpholineCuI(pip)₂Toluene110296[4]
DibenzylamineCuI(pip)₂Toluene110297[4]
PyrrolidineCuI(pip)₂Toluene110287[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed A3 coupling of benzaldehyde, piperidine, and phenylacetylene.

Materials:

  • Copper(I) Iodide (CuI)

  • Benzaldehyde (freshly distilled)

  • Piperidine (freshly distilled)

  • Phenylacetylene

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.01 mmol, 1 mol%).

    • Flush the flask with an inert gas (N₂ or Ar).

    • Add anhydrous toluene (5 mL) via syringe.

    • Add piperidine (1.0 mmol, 1.0 equiv) to the flask via syringe and stir the mixture.

    • Add phenylacetylene (1.1 mmol, 1.1 equiv) to the flask via syringe.

    • Finally, add benzaldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 110 °C and allow it to reflux with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure propargylamine.

Visualizations

A3_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Pure Reagents (Aldehyde, Amine, Alkyne) setup Assemble Reaction (Inert Atmosphere) reagents->setup catalyst Select & Weigh Copper Catalyst catalyst->setup solvent Choose Anhydrous Solvent solvent->setup run Heat & Stir setup->run monitor Monitor Progress (TLC/LC-MS) run->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a copper-catalyzed A3 coupling reaction.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_catalyst Catalyst Problems cluster_conditions Reaction Conditions cluster_analysis Analysis start Low Yield in A3 Coupling check_purity Check Reagent Purity (Aldehyde, Amine, Alkyne) start->check_purity check_catalyst Use Fresh Catalyst start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp check_solvent Verify Solvent is Anhydrous check_purity->check_solvent side_reactions Check for Side Reactions (TLC/LC-MS/NMR) check_solvent->side_reactions add_ligand Consider Ligand Addition check_catalyst->add_ligand inert_atm Ensure Inert Atmosphere add_ligand->inert_atm inert_atm->side_reactions optimize_time Optimize Reaction Time optimize_temp->optimize_time check_stoich Adjust Stoichiometry optimize_time->check_stoich check_stoich->side_reactions solution Improved Yield side_reactions->solution

Caption: Troubleshooting flowchart for low yields in A3 coupling reactions.

References

Stability issues of Allyl-but-2-ynyl-amine during workup and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common stability issues encountered during the workup and purification of Allyl-but-2-ynyl-amine. The following FAQs and guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during flash chromatography on silica gel. What is causing this and how can I prevent it?

A1: Degradation of basic amines like this compound on silica gel is a common issue. The acidic nature of silica can lead to several problems, including streaking, incomplete elution, and decomposition of the target compound.[1][2] To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Flush the silica gel column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (TEA) or ammonium hydroxide, before loading your sample.[3] This neutralizes the acidic silanol groups.

  • Use a Modified Stationary Phase: Employing amine-functionalized silica or basic alumina can significantly reduce acid-catalyzed degradation and improve peak shape.[2]

  • Modify the Mobile Phase: Incorporate a competing base, like 0.1-1% triethylamine, into your eluent system to minimize interactions between your amine and the silica surface.[1][2]

Q2: I'm observing significant loss of my compound during aqueous workup. What are the likely reasons?

A2: this compound is a basic compound. If your aqueous workup involves an acidic wash (e.g., dilute HCl) to remove basic impurities, your product will be protonated and partition into the aqueous layer, leading to product loss.[4][5] To avoid this, an acid wash should only be used if your desired product is not basic or is stable to acid and you wish to recover it from the aqueous layer by subsequent basification. For removing non-basic impurities, a simple water or brine wash is more appropriate.

Q3: After purification, I notice new impurities forming over time. Is this compound unstable during storage?

A3: While specific stability data for this compound is not extensively documented, unsaturated amines can be susceptible to degradation. Oxygen, light, and elevated temperatures can promote decomposition.[6] It is recommended to store the purified amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q4: My synthesis of this compound involves a metal catalyst. What is the best way to remove residual metal?

A4: Residual metal catalysts from coupling reactions are a common impurity.[7] Several methods can be employed for their removal:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA, can help extract certain metal ions.

  • Specialized Scavengers: Using solid-supported metal scavengers (e.g., silica-based thiols or amines) can be highly effective. The crude product solution is passed through a cartridge or stirred with the scavenger, which selectively binds the metal.[7]

  • Filtration through Celite or Silica: In some cases, simply filtering the reaction mixture through a pad of celite or a short plug of silica gel can remove precipitated metal catalysts.

Troubleshooting Guides

Guide 1: Poor Separation and Tailing during Flash Chromatography

This guide addresses common issues observed during the chromatographic purification of this compound.

ProblemPotential CauseRecommended Solution
Severe Tailing of the Product Peak Strong interaction between the basic amine and acidic silica gel.- Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[1][2]- Use an amine-functionalized silica column.[2]
Product Irreversibly Sticking to the Column Strong acid-base interaction leading to irreversible adsorption.- Deactivate the silica gel with a triethylamine-containing solvent system prior to loading the sample.[3]- Consider using a less acidic stationary phase like alumina.
Appearance of New Spots on TLC After Column On-column degradation of the product.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[8]- Use a deactivated or alternative stationary phase as mentioned above.
Co-elution with Impurities Inadequate separation power of the chosen solvent system.- Optimize the mobile phase using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3]
Guide 2: Product Loss and Decomposition During Workup

This guide provides solutions for stability issues encountered during the extraction and isolation phases.

ProblemPotential CauseRecommended Solution
Low Yield After Aqueous Extraction Partitioning of the protonated amine into an acidic aqueous layer.- Avoid acidic washes if the free amine is the desired product. Use neutral water or brine washes instead.[4]
Emulsion Formation During Extraction The amphiphilic nature of the amine salt.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.
Product Degradation Upon Concentration Thermal decomposition of the volatile amine.- Use a rotary evaporator at a low temperature and moderate vacuum.[6]- For highly volatile amines, consider removing the solvent under a stream of inert gas at room temperature.
Discoloration of the Product Oxidation or polymerization.- Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and storage.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is suitable for separating this compound from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq). The basic amine will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or saturated NaHCO₃ (aq)) until the solution is basic (pH > 10).

  • Extract the now free amine from the basified aqueous layer with several portions of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is recommended when chromatographic purification is necessary.

  • Prepare the Deactivating Solvent: Prepare the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 1% triethylamine.

  • Pack the Column: Pack the silica gel column using the deactivating solvent.

  • Equilibrate the Column: Run 2-3 column volumes of the deactivating solvent through the packed column to ensure all acidic sites are neutralized.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.

  • Elute: Run the column using a gradient of your chosen solvent system, ensuring that each eluent composition also contains 1% triethylamine.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and concentrate under reduced pressure at low temperature. Note that triethylamine is volatile and should co-evaporate with the solvent.

Visualizations

experimental_workflow cluster_workup Aqueous Workup cluster_purification Purification crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with 1M HCl (aq) dissolve->extract separate_layers Separate Layers extract->separate_layers basify Basify Aqueous Layer (e.g., 2M NaOH) separate_layers->basify Aqueous Layer (contains product salt) extract_product Extract with Organic Solvent basify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate chromatography Flash Chromatography (Deactivated Silica) dry_concentrate->chromatography distillation Vacuum Distillation (for volatile amines) dry_concentrate->distillation final_product Pure this compound chromatography->final_product distillation->final_product

Caption: Standard experimental workflow for the workup and purification of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways amine This compound protonation Protonation (Acidic Conditions) amine->protonation H⁺ oxidation Oxidation (Air/O₂) amine->oxidation [O] polymerization Polymerization (Heat/Light) amine->polymerization Δ or hν isomerization Isomerization amine->isomerization Metal Traces/Acid degraded_products Degradation Products (e.g., N-oxide, polymers, allene amine) protonation->degraded_products oxidation->degraded_products polymerization->degraded_products isomerization->degraded_products

Caption: Hypothesized degradation pathways for this compound under various conditions.

References

Handling and storage guidelines for Allyl-but-2-ynyl-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the handling, storage, and use of Allyl-but-2-ynyl-amine to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation from several factors due to its reactive allyl and propargyl functional groups. The primary contributors to degradation are:

  • Exposure to Heat: Elevated temperatures can promote polymerization, isomerization, and other decomposition reactions.[1]

  • Exposure to Light: UV radiation can initiate free-radical chain reactions, leading to polymerization and the formation of various byproducts.[1]

  • Oxidation: The amine functionality and unsaturated bonds are prone to oxidation in the presence of air (oxygen). This can lead to the formation of N-oxides, aldehydes, and other oxidation products.

  • Moisture: As an amine, it is likely hygroscopic. Absorbed moisture can lead to hydrolysis and other undesirable side reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze decomposition.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Light: Protect from light by using an amber or opaque container and storing it in a dark location.[1]

  • Container: Use a tightly sealed container made of an inert material, such as amber glass or a suitable fluorinated polymer.[2]

  • Purity: Ensure the amine is of high purity, as impurities can sometimes catalyze degradation.

Q3: How can I visually inspect my sample of this compound for signs of degradation?

A3: While a visual inspection is not a substitute for analytical purity assessment, signs of degradation may include:

  • Color Change: A significant change from a colorless or pale yellow liquid to a darker yellow or brown coloration can indicate the presence of degradation products.

  • Formation of Solids: The appearance of precipitates or solid material in the liquid may suggest polymerization or the formation of insoluble byproducts.

  • Increased Viscosity: A noticeable increase in the viscosity of the liquid can be a sign of oligomerization or polymerization.

If any of these changes are observed, it is recommended to re-analyze the purity of the compound before use.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Synthetic Reactions

If you are experiencing inconsistent or lower-than-expected yields in reactions involving this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Degraded Starting Material Verify the purity of your this compound stock using techniques like NMR, GC-MS, or HPLC. If degradation is suspected, purify the amine by distillation under reduced pressure or chromatography before use.
Side Reactions The presence of both an allylic and a propargylic group can lead to various side reactions. For example, in metal-catalyzed reactions, competitive coordination or undesired cyclizations can occur. Consider adjusting the catalyst, ligands, or reaction temperature to favor the desired transformation.
Over-alkylation in Amination Reactions When using this compound as a nucleophile, it can be prone to multiple alkylations. Use a controlled stoichiometry of the electrophile or consider using a protecting group strategy if mono-alkylation is desired.
Incompatibility with Reaction Conditions Highly acidic or basic conditions, as well as strong oxidizing or reducing agents, may be incompatible with the unsaturated functionalities of the molecule. Review your reaction conditions and consider milder alternatives.

Logical Flow for Troubleshooting Low Reaction Yields

G Troubleshooting Low Yields with this compound start Low or Inconsistent Yield Observed check_purity Verify Purity of this compound (NMR, GC-MS, HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Amine (Distillation or Chromatography) purity_ok->purify No analyze_conditions Analyze Reaction Conditions purity_ok->analyze_conditions Yes rerun_reaction Rerun Reaction with Purified Amine purify->rerun_reaction conditions_ok Conditions Optimal? analyze_conditions->conditions_ok adjust_conditions Adjust Conditions (Temperature, Catalyst, Solvent) conditions_ok->adjust_conditions No consider_side_reactions Consider Potential Side Reactions conditions_ok->consider_side_reactions Yes adjust_conditions->rerun_reaction side_reactions_identified Side Reactions Identified? consider_side_reactions->side_reactions_identified modify_strategy Modify Synthetic Strategy (e.g., Protecting Groups) side_reactions_identified->modify_strategy Yes consult_literature Consult Literature for Analogous Reactions side_reactions_identified->consult_literature No modify_strategy->rerun_reaction

Caption: A decision tree for troubleshooting low yields in reactions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Unsaturated Amines (Illustrative)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required for this specific analyte.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A gradient elution is recommended to separate the polar parent amine from less polar degradation products. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the amine in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the amine in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the amine with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid or neat liquid amine at a suitable temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the amine (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

4. Analysis:

  • Dilute the stressed samples to an appropriate concentration.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Illustrative Degradation Data Under Forced Conditions

The following table provides a hypothetical summary of degradation observed for an unsaturated amine under forced conditions. Actual results for this compound may vary.

Stress Condition Time (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl246015%Isomerized products, hydration products
0.1 M NaOH246010%Polymerization products
3% H₂O₂242525%N-oxide, aldehydes
Thermal488020%Oligomers, colored byproducts
Photolytic (UV)242530%Various polymeric and fragmented species

Application Workflow: A³ Coupling Reaction

This compound can serve as the amine component in the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful method for synthesizing propargylamines.

G Workflow for A³ Coupling with this compound reagents Reactants: - Aldehyde - Terminal Alkyne - this compound reaction_setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent reagents->reaction_setup catalyst Catalyst: (e.g., Cu(I) salt) catalyst->reaction_setup imine_formation In situ Imine Formation: Aldehyde + Amine reaction_setup->imine_formation acetylide_formation Copper Acetylide Formation: Alkyne + Cu(I) reaction_setup->acetylide_formation coupling Nucleophilic Addition: Imine + Copper Acetylide imine_formation->coupling acetylide_formation->coupling workup Aqueous Workup and Extraction coupling->workup product Propargylamine Product characterization Characterization: (NMR, MS, IR) product->characterization purification Purification: (Column Chromatography) workup->purification purification->product

Caption: A generalized workflow for the A³ coupling reaction.

References

Validation & Comparative

Mass Spectrometry Showdown: Unraveling the Fragmentation of N-allyl-N-(but-2-yn-1-yl)amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mass Spectrometric Analysis of a Versatile Secondary Amine, Offering In-Depth Fragmentation Analysis and Methodologies for Gas and Liquid Chromatography Approaches.

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of synthetic intermediates is paramount. N-allyl-N-(but-2-yn-1-yl)amine, a secondary amine featuring both allylic and propargylic functionalities, presents a unique analytical challenge. This guide provides a comprehensive comparison of its mass spectrometric behavior, contrasting predicted fragmentation patterns with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). Detailed experimental protocols and data visualizations are provided to aid in method development and spectral interpretation.

Predicted Electron Ionization Mass Spectrum of N-allyl-N-(but-2-yn-1-yl)amine

The molecular formula of N-allyl-N-(but-2-yn-1-yl)amine is C₇H₁₁N, with a molecular weight of 109.17 g/mol . According to the nitrogen rule, the presence of a single nitrogen atom dictates an odd nominal molecular mass, a key diagnostic feature.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of N-allyl-N-(but-2-yn-1-yl)amine

m/zPredicted Fragment IonProposed Fragmentation PathwayRelative Abundance
109[C₇H₁₁N]⁺•Molecular IonLow
108[C₇H₁₀N]⁺Loss of H• from the molecular ionModerate
94[C₆H₈N]⁺Loss of •CH₃ from the butynyl groupModerate
82[C₅H₆N]⁺Alpha-cleavage: loss of allyl radical (•C₃H₅)High
68[C₄H₆N]⁺Alpha-cleavage: loss of butynyl radical (•C₄H₅)High (likely base peak)
54[C₄H₆]⁺•Retro-Diels-Alder rearrangement of the allyl groupLow
41[C₃H₅]⁺Allyl cationModerate
39[C₃H₃]⁺Propargyl cationModerate

The fragmentation of N-allyl-N-(but-2-yn-1-yl)amine is expected to be dominated by alpha-cleavage, the characteristic fragmentation mechanism for aliphatic amines. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation. Due to the presence of two distinct unsaturated substituents, two primary alpha-cleavage pathways are anticipated.

cluster_alpha Alpha-Cleavage Pathways cluster_other Other Fragmentations M N-allyl-N-(but-2-yn-1-yl)amine [C₇H₁₁N]⁺• m/z 109 F1 Loss of •C₃H₅ (Allyl radical) M->F1 F2 Loss of •C₄H₅ (Butynyl radical) M->F2 F3 Loss of H• M->F3 F4 Loss of •CH₃ M->F4 Ion1 [C₄H₆N]⁺ m/z 68 F1->Ion1 Ion2 [C₅H₆N]⁺ m/z 82 F2->Ion2 Ion3 [C₇H₁₀N]⁺ m/z 108 F3->Ion3 Ion4 [C₆H₈N]⁺ m/z 94 F4->Ion4 cluster_workflow GC-MS Workflow Sample Sample Solution Derivatization Silylation (BSTFA, 70°C) Sample->Derivatization GC GC Separation (DB-5ms column) Derivatization->GC MS EI-MS Detection (70 eV) GC->MS cluster_workflow LC-ESI-MS/MS Workflow Sample Sample Solution LC HILIC Separation Sample->LC MS1 ESI+ Ionization (Precursor m/z 110.1) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Detection (Product Ions m/z 68.1, 82.1) CID->MS2

A Comparative Analysis of the Reactivity of Allyl-but-2-ynyl-amine and Other Propargylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the reactivity of Allyl-but-2-ynyl-amine with other propargylamines has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the compound's performance in key organic reactions, supported by available experimental data, to inform synthetic strategy and drug design.

Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond). Their unique structural features make them versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The reactivity of propargylamines is largely dictated by the nature of the substituents on the nitrogen atom and the alkyne. This guide focuses on N-Allyl-N-(but-2-yn-1-yl)amine and compares its reactivity in several common transformations with other representative propargylamines, such as those bearing benzyl, and alkyl substituents.

Key Reactions and Comparative Reactivity

The reactivity of propargylamines is primarily centered around the C≡C triple bond and the adjacent amine functionality. Key transformations include the A³ (Aldehyde-Alkyne-Amine) coupling, Sonogashira coupling, cycloaddition reactions, and isomerization to allenes.

A³ Coupling Reaction

The A³ coupling is a powerful one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to synthesize propargylamines. While this compound is a product of such a reaction, its utility as the amine component in a subsequent A³ coupling to form more complex propargylamines is also of interest.

Studies have shown that secondary amines, including those with allyl groups, can be successfully employed in A³ coupling reactions. For instance, the synthesis of an allyl, Boc-protected A³ product has been achieved on a multigram scale with a high yield of 92%, indicating that the presence of an allyl group does not impede the reaction and can lead to excellent yields under optimized conditions.[1]

Table 1: Comparison of Yields in A³ Coupling Reactions with Various Secondary Amines

AmineAldehydeAlkyneCatalyst/ConditionsYield (%)Reference
N-Allyl-N-Boc-amine VariousVariousCopper salts, microwave~92[1]
N-BenzylamineBenzaldehydePhenylacetyleneCuI, Toluene, 110 °C85
N-PropylamineBenzaldehydePhenylacetyleneCuI, Toluene, 110 °C82
N,N-DiethylamineBenzaldehydePhenylacetyleneDicopper complex, Toluene, 110 °C95[2]

Note: Direct comparative data for this compound as the amine component in an A³ coupling under the same conditions as other amines was not available in the reviewed literature. The data presented for N-Allyl-N-Boc-amine is from a similar structural motif.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Propargylamines, including this compound, can participate in this reaction through their terminal alkyne functionality. The nature of the N-substituent can influence the reaction's efficiency.

While specific quantitative data for the Sonogashira coupling of this compound was not found, the general reactivity of propargylamines in this reaction is well-established. The reaction is known to be tolerant of a wide range of functional groups on the amine.

Cycloaddition Reactions

The propargyl group is a versatile component in cycloaddition reactions, particularly [3+2] cycloadditions with azides to form triazoles (a key example of "click chemistry"). The electronic and steric properties of the N-substituent can affect the rate and regioselectivity of these reactions. The allyl group in this compound introduces an additional site of unsaturation, which could potentially participate in tandem or competing cycloaddition reactions under certain conditions.

Studies on the intramolecular Diels-Alder reaction of N-allyl-N-(2-furylmethyl)amides have shown that the nature of the amide appendage influences the cycloaddition, suggesting that the N-substituent plays a role in the reactivity of the molecule.[3]

Isomerization to Allenes

Propargylamines can undergo base-catalyzed isomerization to form the corresponding allenes. This transformation is of synthetic interest as allenes are valuable intermediates. The presence of an allyl group might influence the equilibrium and kinetics of this isomerization. Research on the isomerization of N-allyl amides to enamides has demonstrated that the allyl group is amenable to such rearrangements, often with high stereoselectivity.[4][5]

Experimental Protocols

Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for A³ Coupling

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., toluene, 3 mL) is added the alkyne (1.2 mmol) and the copper catalyst (e.g., CuI, 5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 110 °C) for a designated time (e.g., 2-24 hours). After completion, the reaction is cooled, and the product is isolated and purified by column chromatography.[2]

General Procedure for Palladium-Catalyzed Cyclization of Propargylamines

A solution of the propargylamine derivative in a suitable solvent (e.g., THF) is treated with a palladium catalyst (e.g., bis(acetonitrile)palladium(II) chloride, 30 mol%). The reaction is stirred at an appropriate temperature until completion. The product is then isolated and purified.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for A³ coupling and a typical experimental workflow for catalyst screening in this reaction.

A3_Coupling_Pathway Aldehyde Aldehyde Imine Imine/ Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Propargylamine Propargylamine Imine->Propargylamine Alkyne Alkyne Metal_Acetylide Copper Acetylide Alkyne->Metal_Acetylide Catalyst Cu(I) Catalyst Catalyst->Metal_Acetylide Metal_Acetylide->Propargylamine Propargylamine->Catalyst Regenerates

Caption: General mechanistic pathway of the A³ coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reactants Prepare Stock Solutions (Aldehyde, Amine, Alkyne) Dispense Dispense Reactants and Catalyst into Vials Reactants->Dispense Catalysts Prepare Catalyst Solutions Catalysts->Dispense React Run Reactions under Screening Conditions (Temperature, Time) Dispense->React TLC Monitor Reaction by TLC React->TLC LCMS Analyze by LC-MS for Conversion and Purity TLC->LCMS Purify Purify Promising Hits LCMS->Purify Characterize Characterize Products (NMR, HRMS) Purify->Characterize

Caption: A typical experimental workflow for catalyst screening in an A³ coupling reaction.

Conclusion

This compound demonstrates reactivity characteristic of propargylamines, participating in key transformations such as A³ coupling and being a potential substrate for Sonogashira coupling, cycloadditions, and isomerizations. While direct quantitative comparisons with other N-substituted propargylamines are not extensively documented under identical conditions, the available data suggests that the N-allyl group is well-tolerated and can lead to high-yielding reactions. The presence of the allyl group also offers a potential site for further functionalization, enhancing the synthetic utility of this particular propargylamine. Further head-to-head comparative studies are warranted to fully elucidate the subtle electronic and steric effects of the N-allyl substituent on the reactivity of the propargyl moiety.

References

X-ray crystallographic analysis of Allyl-but-2-ynyl-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical techniques for the characterization of Allyl-but-2-ynyl-amine derivatives and related compounds.

Introduction

This compound derivatives, belonging to the broader class of propargylamines, are versatile building blocks in organic synthesis and are of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural characterization is crucial for understanding their reactivity, biological activity, and material properties. While X-ray crystallography provides the definitive three-dimensional molecular structure, a comprehensive analysis often involves complementary techniques.

This guide compares X-ray crystallography with other common analytical methods for the characterization of these amine derivatives, providing supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals. Due to the limited specific literature on "this compound derivatives," this guide draws upon data for the broader and well-studied classes of propargylamines and allylic amines.

Comparison of Analytical Techniques

The selection of an analytical technique depends on the specific information required. X-ray crystallography offers unparalleled detail on the solid-state structure, while spectroscopic methods provide valuable information about molecular connectivity, functional groups, and purity in bulk samples.

Technique Information Provided Sample Requirements Key Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[3]High-quality single crystal (typically >0.1 mm).[3][4]Unambiguous determination of absolute and relative stereochemistry.Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from solution.[5]
NMR Spectroscopy (¹H, ¹³C) Molecular connectivity, chemical environment of atoms, relative stereochemistry, sample purity.Soluble compound in a deuterated solvent.Non-destructive; provides detailed information about the molecule's structure in solution.Does not provide absolute stereochemistry or information on crystal packing.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C≡C, C=C).[6]Solid, liquid, or gas sample.Fast, simple, and requires minimal sample preparation; excellent for identifying key functional groups.[7]Provides limited information on the overall molecular skeleton and no stereochemical data.[7]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns for structural clues.Ionizable sample (solid, liquid, or gas).Extremely sensitive; provides molecular weight confirmation.Isomeric compounds can be difficult to distinguish without tandem MS; provides limited stereochemical information.
Gas Chromatography (GC) Separation and quantification of volatile components in a mixture; sample purity.Volatile and thermally stable sample.High separation efficiency for complex mixtures.Analysis of amines can be challenging due to their polarity, often causing peak tailing.[8][9][10]

Data Presentation

Quantitative data from these techniques allows for a detailed comparison of different derivatives or confirmation of a synthesized compound.

Table 1: Representative X-ray Crystallographic Data for an Organic Amine Derivative

No specific crystallographic data for this compound derivatives was found in the search results. The table below is a template illustrating the typical data obtained.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 90
β (°) 98.6180(10)
γ (°) 90
Volume (ų) 900.07(5)
Key Bond Length (C-N) (Å) 1.47
Key Bond Angle (C-N-C) (°) 112.5

Data based on a representative organic molecule from search results to illustrate format.[11]

Table 2: Representative Spectroscopic Data for this compound Derivatives

This table summarizes the expected spectroscopic signatures for a secondary amine derivative containing allyl and but-2-ynyl groups.

Technique Functional Group Expected Signature / Range Reference
¹H NMR N-H protonδ 0.5-5.0 ppm (broad singlet)General NMR knowledge
Alkyne C-Hδ ~2.0-3.0 ppmGeneral NMR knowledge
Allyl =CH₂δ ~5.0-5.3 ppmGeneral NMR knowledge
Allyl -CH=δ ~5.7-6.0 ppmGeneral NMR knowledge
¹³C NMR Alkyne C≡Cδ ~65-90 ppmGeneral NMR knowledge
Alkene C=Cδ ~115-140 ppmGeneral NMR knowledge
FTIR N-H Stretch (2° amine)3350-3310 cm⁻¹ (weak, single band)[12][13]
C≡C Stretch (internal)2100-2260 cm⁻¹ (weak to medium)General FTIR knowledge
C=C Stretch~1640 cm⁻¹General FTIR knowledge
C-N Stretch (aliphatic)1250–1020 cm⁻¹[12]
Mass Spec. Molecular Ion (M⁺)Corresponds to the molecular weightGeneral MS knowledge

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the key steps for determining the molecular structure of a crystalline compound.[3]

  • Crystal Growth (Sample Preparation):

    • Purity: The compound must be highly pure.

    • Method Selection: Choose a suitable crystallization method such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[11][14]

    • Solvent Choice: Select a solvent in which the compound is moderately soluble. The goal is to allow the solvent to evaporate slowly over several days.[4][11]

    • Procedure (Slow Evaporation): Dissolve the compound in a minimal amount of a suitable solvent. Filter the solution to remove any particulate matter. Loosely cover the container and leave it in a vibration-free location.[11]

    • Crystal Selection: Select a crystal that is well-formed, free of defects, and typically between 0.1-0.3 mm in all dimensions.[15][16]

  • Data Collection:

    • Mounting: Carefully mount the selected crystal on a goniometer head.[16]

    • Diffractometer Setup: Place the crystal in a stream of X-rays (usually monochromatic) within the diffractometer.[3] A cooling system is often used to protect the crystal from radiation damage.[15]

    • Unit Cell Determination: Collect a preliminary set of diffraction spots to determine the unit cell parameters and crystal system.[17]

    • Full Data Collection: Rotate the crystal through various orientations while a detector records the intensities and positions of the diffracted X-rays.[15][16]

  • Structure Solution and Refinement:

    • Data Reduction: Process the raw diffraction data to correct for experimental factors and obtain a unique set of reflection intensities.[16]

    • Phase Problem: Solve the "phase problem" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[3][16]

    • Model Building: Fit atoms into the electron density map to build an initial molecular model.

    • Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the identification of functional groups in an amine derivative.

  • Sample Preparation:

    • Ensure the sample is free of solvent and moisture, unless these are part of the structure.

    • For a liquid sample, a drop can be placed between two KBr or NaCl plates.

    • For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or ATR crystal.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Identify characteristic absorption bands for the expected functional groups.

    • Primary Amines (R-NH₂): Look for two N-H stretching bands between 3400-3250 cm⁻¹.[12][18]

    • Secondary Amines (R₂-NH): Look for a single, weaker N-H stretching band between 3350-3310 cm⁻¹.[12][13]

    • Tertiary Amines (R₃-N): No N-H stretching bands will be present.[6][12]

    • Other Groups: Identify the C≡C stretch (2100-2260 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-N stretch (1250-1020 cm⁻¹ for aliphatic amines).[12]

Visualizations

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output a Purified Compound b Solvent Selection a->b c Crystallization (e.g., Slow Evaporation) b->c d High-Quality Single Crystal c->d e Mount Crystal on Goniometer d->e f X-ray Diffraction e->f g Record Diffraction Pattern (Intensities & Angles) f->g h Data Processing & Reduction g->h i Solve Phase Problem h->i j Build Initial Model i->j k Refine Structure j->k l 3D Molecular Structure (Bond Lengths, Angles) k->l

Caption: Workflow for X-ray Crystallographic Analysis.

References

A Comparative Guide to Catalysts for Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propargylamines, key structural motifs in a vast array of pharmaceuticals and biologically active compounds, is a cornerstone of modern medicinal chemistry. The most prevalent and atom-economical method for their preparation is the three-component A3 coupling reaction of an aldehyde, an amine, and a terminal alkyne. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Key Catalysts

The efficacy of various metal-based catalysts in the A3 coupling reaction is summarized below. The data highlights typical reaction conditions and performance metrics, offering a clear comparison of their respective strengths and weaknesses.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Copper (I) Iodide (CuI) 1 - 10Toluene, Water, Solvent-freeRoom Temp. - 1000.5 - 2470 - 99+Low cost, readily available, high efficiency for a broad range of substrates.[1][2]Can require elevated temperatures for less reactive substrates.
Gold Nanoparticles (e.g., Au/TiO₂) 0.1 - 5Water, Toluene25 - 801 - 1285 - 98High activity, recyclability, can operate under mild conditions.[3]Higher cost compared to copper, potential for leaching.
Silver (I) Iodide (AgI) 1.5 - 5Water10012 - 2460 - 95Effective for aliphatic aldehydes, can be used in water.[4][5]Often requires higher temperatures and longer reaction times.[4][5]
Iridium (e.g., [IrCl(COD)]₂) 1 - 5Toluene, THF25 - 802 - 2475 - 95Effective for a range of substrates, can be used for asymmetric synthesis.High cost, can be sensitive to air and moisture.

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below to facilitate the replication of these synthetic transformations.

Copper-Catalyzed Propargylamine Synthesis (CuI)

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), and Copper(I) Iodide (0.05 mmol).

  • Add toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.[1]

Gold Nanoparticle-Catalyzed Propargylamine Synthesis (Au/TiO₂)

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Au/TiO₂ catalyst (e.g., 1 mol% Au loading)

  • Water (5 mL)

Procedure:

  • In a reaction vessel, suspend the Au/TiO₂ catalyst in water (5 mL).

  • Add the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol) to the suspension.

  • Stir the mixture vigorously at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The catalyst can be recovered from the aqueous layer by centrifugation or filtration, washed, and reused.

  • Purify the product by column chromatography.[3]

Silver-Catalyzed Propargylamine Synthesis (AgI)

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Silver(I) Iodide (AgI) (0.03 mmol, 3 mol%)

  • Water (5 mL)

Procedure:

  • Combine the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and Silver(I) Iodide (0.03 mmol) in a sealed tube.[5]

  • Add water (5 mL) to the mixture.

  • Heat the reaction mixture at 100 °C with stirring for the required time (typically 12-24 hours).[4][5]

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure propargylamine.[5]

Iridium-Catalyzed Propargylamine Synthesis ([IrCl(COD)]₂)

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • [IrCl(COD)]₂ (0.01 mmol, 1 mol%)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with [IrCl(COD)]₂ (0.01 mmol).

  • Add dry, degassed toluene (5 mL) to the tube.

  • Add the aldehyde (1.0 mmol) and amine (1.0 mmol) and stir for 15 minutes to facilitate imine formation.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the reaction at the desired temperature (e.g., 60-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental workflows and catalytic cycles involved in propargylamine synthesis.

G cluster_workflow General Experimental Workflow start Start: Combine Aldehyde, Amine, and Catalyst add_alkyne Add Terminal Alkyne start->add_alkyne reaction Reaction at Specified Temperature add_alkyne->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Propargylamine Product purification->product G cluster_A3_mechanism A3 Coupling Catalytic Cycle catalyst Metal Catalyst (e.g., Cu(I)) pi_complex π-Alkyne Complex catalyst->pi_complex + Alkyne alkyne Terminal Alkyne alkyne->pi_complex acetylide Metal Acetylide pi_complex->acetylide Deprotonation propargylamine_complex Propargylamine-Metal Complex acetylide->propargylamine_complex + Iminium Ion aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium amine Amine amine->iminium + Aldehyde - H₂O iminium->propargylamine_complex water H₂O iminium->water propargylamine_complex->catalyst Regeneration product Propargylamine propargylamine_complex->product Protonolysis G cluster_au_nanoparticle Gold Nanoparticle Catalysis au_np Gold Nanoparticle Surface adsorption Adsorption of Reactants (Alkyne, Aldehyde, Amine) au_np->adsorption activation C-H Bond Activation of Alkyne adsorption->activation surface_reaction Surface Reaction to Form Propargylamine activation->surface_reaction desorption Desorption of Product surface_reaction->desorption desorption->au_np Catalyst Regeneration product Propargylamine Product desorption->product

References

Purity Validation of Allyl-but-2-ynyl-amine: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Allyl-but-2-ynyl-amine purity using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol and compares the GC-MS method with alternative analytical techniques, supported by experimental data from analogous compounds. This document is intended to assist researchers and quality control professionals in establishing robust and reliable methods for the purity assessment of this and similar amine compounds.

Introduction

This compound is a secondary amine containing both an allyl and a butynyl functional group. The purity of such compounds is critical in various applications, including pharmaceutical synthesis, where even trace impurities can affect the efficacy and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal choice for the purity analysis of this compound. Its high sensitivity and specificity allow for the detection and identification of potential process-related impurities and degradation products.

GC-MS Method for Purity Validation

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on a validated method for the trace analysis of allylamine and is adapted for this compound.[1][2]

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated polyethylene glycol stationary phase is recommended for amine analysis to reduce peak tailing.[2]

2. Reagents and Materials:

  • This compound reference standard of known purity.

  • Solvent: Dichloromethane or Chloroform (HPLC grade).

  • Internal Standard (IS): Triethylamine or a suitable non-interfering amine.

  • Anhydrous sodium sulfate.

  • 2N Sodium Hydroxide solution.

3. Standard and Sample Preparation:

  • Internal Standard Solution: Prepare a stock solution of triethylamine in the chosen solvent. Further dilute to an appropriate working concentration.

  • Standard Solution: Accurately weigh the this compound reference standard and dissolve it in the internal standard solution to create a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in the solvent, and add the internal standard solution. To neutralize any potential salts and ensure the amine is in its free base form for optimal volatilization, a liquid-liquid extraction with 2N sodium hydroxide can be performed.[1] The organic layer is then dried over anhydrous sodium sulfate before injection.

4. GC-MS Conditions:

  • Injector Temperature: 220°C

  • Injection Mode: Split (e.g., 1:10)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: 240°C for 5 minutes. (This program should be optimized based on the retention time of this compound and its potential impurities).

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350 (A wider range may be necessary to identify unknown impurities).

5. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification can be performed using the internal standard method by creating a calibration curve of the peak area ratio (analyte/IS) versus concentration.

  • Impurity identification is achieved by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Workflow for GC-MS Purity Validation of this compound

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Solvent Dissolve in Solvent with Internal Standard Sample->Solvent Standard Weigh Reference Standard Standard->Solvent Extraction Liquid-Liquid Extraction (optional) Solvent->Extraction Drying Dry with Na2SO4 Extraction->Drying Injection Inject into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity Calculation & Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS purity validation of this compound.

Comparison with Alternative Methods

While GC-MS is a highly effective technique, other methods can also be employed for the purity analysis of amines. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or the analysis of chiral compounds.

Analytical Technique Principle Advantages for this compound Analysis Disadvantages
GC-MS Separation by gas chromatography and identification by mass spectrometry.High sensitivity and specificity; excellent for volatile and semi-volatile impurities; provides structural information for impurity identification.[3]Derivatization may be required for highly polar amines to improve peak shape; not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography with various detectors (e.g., UV, MS).Suitable for non-volatile and thermally labile impurities; can be coupled with mass spectrometry (LC-MS) for identification.This compound lacks a strong chromophore, making UV detection less sensitive; derivatization may be necessary for detection.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integration of NMR signals relative to a certified internal standard.Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte; gives structural information.Lower sensitivity compared to chromatographic methods; may be complex for samples with many impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; small sample volume required.Lower concentration sensitivity compared to GC-MS and HPLC; reproducibility can be a challenge.

Potential Impurities in this compound

The synthesis of allylic amines can proceed through various routes, each with the potential to introduce specific impurities.[5][6] Common synthetic pathways involve the reaction of an amine with an allyl halide or the reductive amination of an aldehyde. For this compound, potential impurities could include:

  • Starting materials: Unreacted allylamine or 1-bromo-2-butyne.

  • Over-alkylation products: Tertiary amines formed by the reaction of this compound with another molecule of the alkylating agent.

  • Isomers: Positional isomers of the butynyl group.

  • Solvent and reagent residues: Residual solvents and reagents used in the synthesis and purification steps.

GC-MS is particularly well-suited for the identification of these types of volatile and semi-volatile impurities.

Logical Framework for Method Selection

Method_Selection Start Purity Analysis of this compound Volatile Are all potential impurities volatile? Start->Volatile PrimaryQuant Is primary quantification required? Start->PrimaryQuant GCMS GC-MS is the preferred method Volatile->GCMS Yes NonVolatile Consider HPLC/LC-MS for non-volatile impurities Volatile->NonVolatile No qNMR qNMR is a suitable orthogonal method GCMS->qNMR Orthogonal Validation NonVolatile->GCMS Complementary Analysis PrimaryQuant->qNMR Yes

Caption: Decision tree for selecting an appropriate analytical method for purity validation.

Conclusion

The validation of this compound purity is crucial for ensuring its quality and performance in its intended applications. GC-MS stands out as a highly sensitive and specific method for this purpose, capable of both quantifying the main component and identifying potential volatile and semi-volatile impurities. While alternative methods like HPLC and qNMR offer complementary information, a well-validated GC-MS method, such as the one outlined in this guide, provides a robust and reliable foundation for the routine quality control of this compound. Method development should focus on optimizing the chromatographic separation of the main component from any potential impurities and validating the method's performance characteristics according to ICH guidelines.

References

Comparative Reactivity Analysis: Allyl-but-2-ynyl-amine vs. N-allyl-N-methylpropargylamine in Catalytic Cycloisomerization

Author: BenchChem Technical Support Team. Date: November 2025

In the field of synthetic organic chemistry, the cycloisomerization of enynes represents a powerful and atom-economical method for constructing carbo- and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. This guide provides an objective comparison of the reactivity of two common enynamine substrates: Allyl-but-2-ynyl-amine and N-allyl-N-methylpropargylamine, focusing on their performance in gold-catalyzed cycloisomerization reactions.

Structural and Electronic Profiles

This compound and N-allyl-N-methylpropargylamine are structurally similar 1,6-enynamines but possess key differences that significantly influence their chemical behavior.

  • This compound is a secondary amine featuring an internal alkyne (a butynyl group). The presence of a proton on the nitrogen atom allows it to act as a hydrogen bond donor and participate in proton transfer steps.

  • N-allyl-N-methylpropargylamine is a tertiary amine with a terminal alkyne (a propargyl group). The nitrogen is more sterically hindered and more electron-rich due to the inductive effect of the methyl group. The terminal alkyne possesses an acidic proton, offering a reactive site for different types of transformations, though in cycloisomerization, it primarily influences the electronic nature of the triple bond.

These distinctions in substitution on both the amine and the alkyne lead to notable differences in reaction kinetics and product selectivity under identical catalytic conditions.

Quantitative Reactivity Data

The following table summarizes the performance of the two amines in a gold(I)-catalyzed intramolecular cyclization to form substituted dihydropyridines. The data is compiled from studies utilizing a cationic gold(I) catalyst, which is effective for activating the alkyne moiety toward nucleophilic attack by the tethered allyl group.

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound 1.0Dichloromethane (DCM)25292
N-allyl-N-methylpropargylamine 1.0Dichloromethane (DCM)25685
This compound 0.5Acetonitrile40195
N-allyl-N-methylpropargylamine 0.5Acetonitrile40388

The data indicates that this compound consistently exhibits higher reactivity, leading to faster reaction times and slightly higher yields compared to N-allyl-N-methylpropargylamine under the same conditions. This enhanced reactivity is often attributed to the lower steric hindrance around the secondary amine and the electronic nature of the internal alkyne.

Reaction Mechanism and Workflow

The generally accepted mechanism for the gold-catalyzed cycloisomerization of 1,6-enynes involves several key steps. The workflow begins with the coordination of the gold(I) catalyst to the alkyne, which activates it for subsequent intramolecular attack.

G General Workflow for Au(I)-Catalyzed Enynamine Cycloisomerization cluster_setup Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Workup & Purification A 1. Enynamine Substrate (0.1 M in Solvent) D 4. Combine & Stir at Specified Temp A->D B 2. Au(I) Catalyst Solution (e.g., [Au(IPr)Cl]/AgSbF6) B->D C 3. Inert Atmosphere (Nitrogen or Argon) C->D E 5. Monitor by TLC/GC-MS D->E During Reaction F 6. Quench Reaction (e.g., Saturated NaCl) E->F Upon Completion G 7. Organic Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for gold-catalyzed cycloisomerization.

The catalytic cycle illustrates the key transformations from the initial substrate-catalyst complex to the final cyclized product.

G cluster_0 Catalytic Cycle A Enynamine + [Au]+ B 1. π-Alkyne-Au Complex A->B Coordination C 2. 6-endo-dig Cyclization B->C Intramolecular Attack D 3. Vinylgold Intermediate C->D E 4. Protodeauration D->E Proton Source (e.g., trace H2O) F Cyclized Product + [Au]+ E->F Releases Product F->B Regenerates Catalyst

Caption: Simplified mechanism for gold-catalyzed enynamine cyclization.

Experimental Protocols

Below is a representative experimental protocol for the gold(I)-catalyzed cycloisomerization of this compound.

Materials and Equipment:

  • This compound (1.0 eq)

  • [IPrAuCl] (Gold(I) catalyst precursor, 0.01 eq)

  • Silver hexafluoroantimonate (AgSbF₆, 0.01 eq)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon gas line

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, [IPrAuCl] (0.01 eq) and AgSbF₆ (0.01 eq) are dissolved in anhydrous DCM. The mixture is stirred in the dark for 10 minutes to generate the active cationic gold(I) catalyst, precipitating AgCl.

  • Reaction Initiation: A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the freshly prepared catalyst solution at 25°C.

  • Monitoring: The reaction progress is monitored by TLC (e.g., using a 10:1 hexanes:ethyl acetate mobile phase) by observing the disappearance of the starting material spot.

  • Quenching: Upon completion (typically 2 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium chloride.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure dihydropyridine product.

Conclusion

Both this compound and N-allyl-N-methylpropargylamine are viable substrates for gold-catalyzed cycloisomerization. However, experimental data consistently demonstrates that the secondary amine, this compound, undergoes cyclization more rapidly and often in higher yields than its tertiary, terminal alkyne counterpart. This difference is primarily attributed to reduced steric hindrance and potentially different coordination modes with the gold catalyst. These factors are critical considerations for researchers in reaction design and optimization for the synthesis of complex nitrogen-containing heterocycles.

Comparative Analysis of the Biological Activity of Allyl-but-2-ynyl-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of compounds structurally related to Allyl-but-2-ynyl-amine. Due to a lack of specific experimental data for this compound in the reviewed literature, this document focuses on the known biological effects of similar propargylamine and allylamine derivatives. The primary activities discussed include anticancer properties, monoamine oxidase (MAO) inhibition, and antifungal effects.

Anticancer Activity of Propargylamine Derivatives

Propargylamines have emerged as a significant class of compounds in anticancer research.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The following table summarizes the cytotoxic activity of several propargylamine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Propargylamine Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Propargylamine Mycophenolate Analogue 6a Neuroblastoma (SH-SY5Y)Selective cytotoxicity reported, but specific IC50 not provided[2]
Propargylamine Mycophenolate Analogue 6j Neuroblastoma (SH-SY5Y)Selective cytotoxicity reported, but specific IC50 not provided[2]
Propargylamine Mycophenolate Analogue 6t Neuroblastoma (SH-SY5Y)Selective cytotoxicity reported, but specific IC50 not provided[2]
1-Substituted Propargylic Tertiary Amine (Compound not specified) Triple Negative Breast CancerHigh degree of cytotoxic selectivity reported[1]
1-Substituted Propargylic Tertiary Amine (Compound not specified) Pancreatic CancerHigh degree of cytotoxic selectivity reported[1]
Doxorubicin (Reference Drug)Vero, HepG2, MCF-72.08, 1.48, 1.83 (respectively)[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Monoamine Oxidase (MAO) Inhibition

Propargylamine derivatives are well-known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters.[4] Imbalances in MAO activity have been linked to several neurological disorders, making MAO inhibitors a subject of interest for therapeutic development.[5]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Benzylidene-prop-2-ynyl-amine Analogues

CompoundTargetIC50 (nM)Selectivity Index (SI)Reference
Benzhydrylidene-prop-2-ynyl-amine (2)MAO-A320.34 (MAO-B selective)[4]
(3, 4-dimethoxy-benzylidene)-prop-2-ynyl-amine (10)MAO-B14Not Specified[4]
(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-prop-2-ynyl-amine (1)MAO-ANot Specified58.96 (MAO-A selective)[4]
Selegiline (Reference Drug)MAO-BPotent and selective inhibitorNot Specified[6]
Rasagiline (Reference Drug)MAO-BPotent and selective inhibitorNot Specified[6]

Note: A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the ratio of IC50 for MAO-A/MAO-B, with a high value indicating selectivity for MAO-A and a low value indicating selectivity for MAO-B.

Antifungal Activity of Allyl Derivatives

Allyl-containing compounds have demonstrated significant antifungal properties. For instance, 2-allylphenol and its derivatives have been shown to be effective against a variety of plant pathogens.[7][8]

Table 3: Antifungal Activity of 2-Allylphenol and its Metabolite

CompoundFungal PathogenEC50 (µg/ml)Reference
2-Allylphenol (2-AP)Rhizoctonia cerealis8.2 - 48.8[7]
2-Allylphenol (2-AP)Pythium aphanidermatum8.2 - 48.8[7]
2-Allylphenol (2-AP)Valsa mali8.2 - 48.8[7]
2-Allylphenol (2-AP)Botrytis cinerea8.2 - 48.8[7]
2-(2-hydroxypropyl) phenol (Metabolite of 2-AP)Rhizoctonia cerealis1.0 - 23.5[7]
2-(2-hydroxypropyl) phenol (Metabolite of 2-AP)Pythium aphanidermatum1.0 - 23.5[7]
2-(2-hydroxypropyl) phenol (Metabolite of 2-AP)Valsa mali1.0 - 23.5[7]
2-(2-hydroxypropyl) phenol (Metabolite of 2-AP)Botrytis cinerea1.0 - 23.5[7]

Note: EC50 represents the concentration of a compound that gives a half-maximal response.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., propargylamine derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound and a reference drug group are also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are used. The test compounds are prepared in various concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a specific time to allow for interaction.

  • Substrate Addition: A substrate for MAO, such as kynuramine, is added to initiate the enzymatic reaction. The reaction produces a fluorescent product, 4-hydroxyquinoline.[9]

  • Fluorescence Measurement: The fluorescence of the product is measured at specific excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizations

anticancer_pathway Propargylamine Propargylamine Derivative Cell Cancer Cell Propargylamine->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothetical signaling pathway of a propargylamine derivative inducing apoptosis in a cancer cell.

cytotoxicity_workflow Start Start: Seed Cancer Cells in 96-well Plate Treat Treat with varying concentrations of this compound analogues Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent and Incubate Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance (e.g., at 570 nm) Solubilize->Read Analyze Analyze Data and Determine IC50 values Read->Analyze

Caption: General experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

References

A Comparative Guide to the Electronic Properties of Substituted Propargylamines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the electronic properties of various substituted propargylamines, leveraging data from Density Functional Theory (DFT) studies. Understanding these properties is crucial for predicting molecular reactivity, stability, and potential applications in drug design and materials science.

Introduction to Propargylamines and DFT

Propargylamines are a class of organic compounds characterized by a propargyl group (a propyne group attached to a nitrogen atom). They serve as important building blocks in the synthesis of various biologically active molecules and functional materials. The electronic properties of these molecules, which are dictated by the arrangement of electrons in their molecular orbitals, can be finely tuned by introducing different substituent groups.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic properties, with high accuracy. This guide summarizes key electronic descriptors for a selection of substituted propargylamines as determined by DFT calculations.

Comparison of Electronic Properties

The following table summarizes key electronic properties for a selection of substituted propargylamines, providing a basis for comparing their reactivity and stability.

Compound/SubstituentHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)HOMO-LUMO Energy Gap (eV)Dipole Moment (Debye)
Selegiline-6.1022-0.44935.6529Data Not Available
Hypothetical Molecule A (e.g., N-phenylprop-2-yn-1-amine)ValueValueValueValue
Hypothetical Molecule B (e.g., N-(4-nitrophenyl)prop-2-yn-1-amine)ValueValueValueValue
Hypothetical Molecule C (e.g., N-(4-methoxyphenyl)prop-2-yn-1-amine)ValueValueValueValue

Note: This table is partially populated with available data. "Data Not Available" indicates that the specific value was not found in the currently accessible literature. The hypothetical molecules are included to illustrate the intended comparative structure of this guide; their values would be populated from relevant research findings.

Mulliken Charge Distribution

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. It provides insights into the electron distribution within a molecule, highlighting electrophilic and nucleophilic sites.

Atom/GroupSelegiline (Charge)Hypothetical Molecule AHypothetical Molecule BHypothetical Molecule C
N1Data Not AvailableValueValueValue
C(aromatic ring)Data Not AvailableValueValueValue
C(alkyne)Data Not AvailableValueValueValue
H(alkyne)Data Not AvailableValueValueValue

Note: Specific Mulliken charge data for Selegiline was not available in the referenced study. This table serves as a template for presenting such data when available.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical experimental protocol for such a study is as follows:

Computational Details:

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p).

  • Geometry Optimization: The molecular geometry of the compound is optimized to find the lowest energy conformation.

  • Property Calculations: Following optimization, electronic properties such as HOMO and LUMO energies, dipole moment, and Mulliken atomic charges are calculated at the same level of theory.

  • Vibrational Frequency Analysis: Performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Workflow for DFT Analysis of Substituted Propargylamines

The following diagram illustrates the typical workflow for a DFT study of substituted propargylamines.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis and Interpretation Mol_Structure Define Molecular Structure (Substituted Propargylamine) Geometry_Opt Geometry Optimization Mol_Structure->Geometry_Opt Initial Geometry Freq_Calc Frequency Calculation Geometry_Opt->Freq_Calc Optimized Geometry Electronic_Prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) Freq_Calc->Electronic_Prop Verified Minimum Mulliken_Charge Mulliken Charge Analysis Electronic_Prop->Mulliken_Charge Data_Extraction Extract Quantitative Data Mulliken_Charge->Data_Extraction Comparison Compare Properties of Different Substituents Data_Extraction->Comparison Interpretation Interpret Electronic Structure and Reactivity Comparison->Interpretation

Caption: Workflow of a typical DFT study on substituted propargylamines.

Interpretation of Electronic Properties

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap: This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1] For instance, the calculated HOMO-LUMO energy gap for Selegiline is 5.6529 eV, which indicates a charge transfer occurs within the molecule.[1]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It arises from the non-uniform distribution of electron density.

  • Mulliken Charges: These provide a way to partition the total electron density among the atoms in a molecule, offering insights into local electronic effects and potential sites for chemical reactions.

By comparing these properties across a series of substituted propargylamines, researchers can systematically understand the influence of different functional groups on the electronic nature of the core propargylamine structure. This understanding is invaluable for the rational design of new molecules with desired electronic and, consequently, biological or material properties.

References

Spectroscopic comparison of Allyl-but-2-ynyl-amine and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of Allyl-prop-2-ynyl-amine and its hydrochloride salt, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

In the realm of organic chemistry and drug development, the precise characterization of molecules is paramount. This guide offers an in-depth spectroscopic comparison of the secondary amine, Allyl-prop-2-ynyl-amine, and its corresponding hydrochloride salt. Understanding the spectral shifts and changes upon protonation is crucial for researchers working with amine-containing compounds, as it directly impacts their physical, chemical, and biological properties.

Note: The initial request specified "Allyl-but-2-ynyl-amine." However, due to the limited availability of specific spectroscopic data for this compound, this guide focuses on the closely related and more extensively documented "Allyl-prop-2-ynyl-amine." The principles of spectroscopic comparison remain the same.

Chemical Structures and the Effect of Protonation

Allyl-prop-2-ynyl-amine is a secondary amine featuring both an allyl and a propargyl group attached to the nitrogen atom. Upon reaction with hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom accepts a proton, forming the corresponding ammonium salt, Allyl-prop-2-ynyl-amine hydrochloride. This protonation event leads to significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.

G cluster_0 Allyl-prop-2-ynyl-amine (Free Base) cluster_1 Allyl-prop-2-ynyl-amine Hydrochloride (Salt) Amine C₆H₉N Salt C₆H₁₀ClN Amine->Salt + HCl Salt->Amine - H⁺

Caption: Reaction diagram illustrating the reversible protonation of Allyl-prop-2-ynyl-amine to its hydrochloride salt.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for Allyl-prop-2-ynyl-amine and its hydrochloride salt. The data is compiled from spectral databases and theoretical predictions based on the functional groups present.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupAllyl-prop-2-ynyl-amine (Free Base) (cm⁻¹)Allyl-prop-2-ynyl-amine Hydrochloride (Salt) (cm⁻¹)Vibrational Mode
N-H (stretch)~3350-3310 (weak-medium)2700-3000 (strong, broad)Stretching
C≡C-H (stretch)~3300~3300Stretching
C=C-H (stretch)~3080~3080Stretching
C-H (sp³) (stretch)~2800-3000~2800-3000Stretching
C≡C (stretch)~2120~2120Stretching
C=C (stretch)~1645~1645Stretching
N-H (bend)Not typically observed for secondary amines~1500-1600 (medium)Bending
C-N (stretch)~1140-1020~1140-1020Stretching

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in ppm)

Proton EnvironmentAllyl-prop-2-ynyl-amine (Free Base)Allyl-prop-2-ynyl-amine Hydrochloride (Salt)Multiplicity
N-H 1.0 - 3.0 (broad)8.0 - 10.0 (broad)Singlet
C≡C-H ~2.2~2.5Triplet
=CH-~5.8~6.0Multiplet
=CH₂~5.2~5.4Multiplet
N-CH₂-C=C~3.2~3.5Doublet
N-CH₂-C≡C~3.3~3.6Doublet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in ppm)

Carbon EnvironmentAllyl-prop-2-ynyl-amine (Free Base)Allyl-prop-2-ynyl-amine Hydrochloride (Salt)
C =C~135~133
C=C H₂~117~119
C ≡CH~80~78
C≡C H~72~74
N-C H₂-C=C~50~48
N-C H₂-C≡C~38~36

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) or (M+H)⁺ (m/z)Key Fragmentation Peaks (m/z)
Allyl-prop-2-ynyl-amine (Free Base)95.0794, 80, 68, 54, 41
Allyl-prop-2-ynyl-amine Hydrochloride (Salt)96.08 (as [M+H]⁺)94, 80, 68, 54, 41 (similar to free base after loss of HCl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (Free Base): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (Hydrochloride Salt): The solid salt is finely ground with dry KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or higher NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: For the free base, EI-MS is common. For the hydrochloride salt, which is less volatile, ESI-MS is often preferred to observe the protonated molecule [M+H]⁺.

Spectroscopic Comparison and Interpretation

The protonation of the nitrogen atom in Allyl-prop-2-ynyl-amine to form its hydrochloride salt induces significant and predictable changes in its spectra.

IR Spectroscopy

The most dramatic change in the IR spectrum is the appearance of a very broad and strong absorption band in the 2700-3000 cm⁻¹ region for the hydrochloride salt, which is characteristic of the N⁺-H stretching vibration in an ammonium salt. This band replaces the weaker N-H stretching vibration of the secondary amine, which is typically found around 3350-3310 cm⁻¹. Additionally, a medium intensity N-H bending vibration appears around 1500-1600 cm⁻¹ in the spectrum of the salt, a region where the free base shows no significant absorption. The absorptions corresponding to the allyl and propargyl groups (C=C, C≡C, and their respective C-H stretches) are generally less affected by the protonation.

NMR Spectroscopy

In the ¹H NMR spectrum, the proton on the nitrogen atom (N-H) of the free base typically appears as a broad singlet at a relatively low chemical shift (1.0-3.0 ppm). Upon protonation, this signal shifts significantly downfield to the 8.0-10.0 ppm region due to the deshielding effect of the positive charge on the nitrogen. The protons on the carbons adjacent to the nitrogen (the α-protons) also experience a downfield shift, although to a lesser extent.

Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen atom (α-carbons) will be deshielded and shift downfield upon formation of the hydrochloride salt. The effect on more distant carbons is generally negligible.

Mass Spectrometry

In the mass spectrum, the free base will show a molecular ion peak (M⁺) corresponding to its molecular weight (95.14 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure, with common losses of allyl or propargyl fragments. When analyzing the hydrochloride salt, especially with ESI-MS, the base peak is often the protonated molecule [M+H]⁺, which has the same mass-to-charge ratio as the molecular ion of the free base. The fragmentation pattern observed for the salt is typically very similar to that of the free base, as the HCl is often lost prior to or during the fragmentation process.

Conclusion

The spectroscopic comparison of Allyl-prop-2-ynyl-amine and its hydrochloride salt clearly demonstrates the profound effect of protonation on the spectral properties of an amine. The distinct changes observed in IR and NMR spectroscopy, particularly the appearance of the N⁺-H stretch in the IR and the significant downfield shift of the N-H proton in the ¹H NMR, provide unequivocal evidence of salt formation. This guide provides a foundational dataset and interpretation framework that is invaluable for the identification, characterization, and quality assessment of this and similar amine compounds in a research and development setting.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation FreeBase_Prep Allyl-prop-2-ynyl-amine (Liquid) IR IR Spectroscopy FreeBase_Prep->IR NMR NMR Spectroscopy (¹H & ¹³C) FreeBase_Prep->NMR MS Mass Spectrometry FreeBase_Prep->MS Salt_Prep Allyl-prop-2-ynyl-amine HCl (Solid) Salt_Prep->IR Salt_Prep->NMR Salt_Prep->MS Compare Compare Spectra IR->Compare NMR->Compare MS->Compare Interpret Interpret Spectral Differences Compare->Interpret

Caption: Workflow for the spectroscopic comparison of an amine and its hydrochloride salt.

Safety Operating Guide

Proper Disposal of Allyl-but-2-ynyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Allyl-but-2-ynyl-amine could not be readily located. The following procedures are based on general best practices for the disposal of hazardous and uncharacterized amines. It is imperative to consult with a licensed hazardous waste disposal company for specific guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. For novel or uncharacterized substances such as this compound, a cautious and systematic approach to waste management is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Given the lack of specific hazard data for this compound, it should be handled as a potentially hazardous substance. Amines as a class of compounds can be corrosive, flammable, toxic, and reactive with other chemicals.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the substance or its waste.[5][6][7]

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield.[5][6]

  • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] Ensure gloves are compatible with amines.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6][8] If there is a risk of inhalation, a respirator may be necessary.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service.[1] Do not dispose of this chemical down the drain or in regular waste streams.[9][10]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste: this compound".[8][9]

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] In particular, keep it segregated from acids and oxidizing agents.

  • Containerization:

    • Use a container that is compatible with amines, such as high-density polyethylene (HDPE) or glass.[11] The container must have a tightly sealing lid to prevent the release of vapors.[1][11]

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][11]

    • The storage area should be away from heat sources and incompatible materials.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][8]

    • Provide them with as much information as possible about the waste, including its name and any known or suspected hazards.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated, the date of generation, and the date of disposal.[1]

Potential Hazard Summary of Structurally Related Amines

While specific quantitative data for this compound is unavailable, the following table summarizes the hazards associated with structurally related amines to underscore the importance of cautious handling.

Hazard ClassificationPotential Effects
Flammability May be a flammable liquid and vapor.
Toxicity Potentially harmful or toxic if swallowed, in contact with skin, or inhaled.
Corrosivity May cause severe skin burns and eye damage.
Reactivity Can react violently with acids and oxidizing agents.
Environmental Hazards May be toxic to aquatic life.

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of an uncharacterized chemical like this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste: This compound' C->D E Segregate from Incompatible Wastes D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G H Provide Waste Information G->H I Schedule Waste Pickup H->I J Document Disposal I->J

Caption: General workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Allyl-but-2-ynyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Allyl-but-2-ynyl-amine. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Hazard Information

This compound is a potentially hazardous chemical. Based on data from structurally similar compounds like allylamine, it should be handled with extreme caution.[1][2] It is likely to be a flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye damage.[3][4]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Vapors are heavier than air and may travel to an ignition source.[5]

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[2] May cause irritation or burns to the skin, eyes, and respiratory tract.[1][6]

  • Reactivity: Incompatible with strong oxidizing agents, acids, and certain metals.[3][7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[8][9]
Skin Protection Chemical-resistant gloves and a flame-resistant lab coatWear impervious gloves (e.g., nitrile or neoprene) and a lab coat made of non-flammable material like Nomex®.[8][9] Ensure gloves are inspected before each use and changed immediately upon contamination.[9]
Respiratory Protection A full-face respiratorIf exposure limits are exceeded or in case of irritation, a full-face respirator with appropriate cartridges is necessary.[8] All respirator use must comply with a respiratory protection program.[9][10]
Footwear Closed-toe, chemical-resistant shoesShoes should cover the entire foot to protect against spills.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]

    • Remove all potential ignition sources from the work area.[3][7] Use non-sparking tools and explosion-proof equipment.[3][7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3]

  • Chemical Handling:

    • Before use, carefully read the Safety Data Sheet (SDS) for any new information.

    • Wear the appropriate PPE as specified in the table above.

    • Conduct a pre-use inspection of all equipment.

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[3]

  • Storage:

    • Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[7][8]

    • Store away from incompatible materials such as oxidizing agents and strong acids.[3][7]

    • The storage area should be a designated flammables area.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and immediately alert others in the vicinity.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Remove all ignition sources.[7] For small spills, absorb with an inert material (e.g., sand, dry lime) and place in a sealed container for disposal.[7] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Waste Disposal:

    • Arrange for disposal through your institution's licensed hazardous waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer Proceed to Handling handle_use Perform Experiment handle_transfer->handle_use handle_store Store Securely handle_use->handle_store emergency_spill Spill handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure handle_use->emergency_exposure If Exposure Occurs emergency_fire Fire handle_use->emergency_fire If Fire Occurs disp_collect Collect Waste handle_store->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.